molecular formula C5H9N3O2S2 B1192228 Azidoethyl-SS-propionic acid

Azidoethyl-SS-propionic acid

Número de catálogo: B1192228
Peso molecular: 207.3 g/mol
Clave InChI: MIOCIBNCOQTVOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azidoethyl-SS-propionic acid is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Propiedades

Fórmula molecular

C5H9N3O2S2

Peso molecular

207.3 g/mol

Nombre IUPAC

3-(2-azidoethyldisulfanyl)propanoic acid

InChI

InChI=1S/C5H9N3O2S2/c6-8-7-2-4-12-11-3-1-5(9)10/h1-4H2,(H,9,10)

Clave InChI

MIOCIBNCOQTVOB-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>97% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Azidoethyl-SS-propionic acid

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Azidoethyl-SS-propionic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic acid is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a cleavable disulfide bond, and a carboxylic acid moiety, offers a versatile platform for the precise assembly and controlled disassembly of complex biomolecular conjugates. This guide provides a comprehensive overview of the physicochemical properties, key applications, and representative experimental workflows involving this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for designing and executing successful bioconjugation strategies.

PropertyValueSource(s)
Molecular Formula C₅H₉N₃O₂S₂[1][2][3][4][5]
Molecular Weight 207.27 g/mol [1][2][3][4][5]
CAS Number 2228857-32-5[1][2][4]
Appearance Not explicitly stated; likely a solidN/A
Purity Typically ≥95%[2][6]
Solubility Soluble in DMSO (e.g., 10 mM)[1]
Storage Conditions -20°C[2][7]
Shipping Conditions Ambient Temperature[1][2][4][7]
SMILES O=C(O)CCSSCCN=[N+]=[N-][1][5]

Core Functionalities and Chemical Reactivity

The utility of this compound stems from its three key functional groups, each enabling a specific type of chemical transformation.

G cluster_molecule This compound cluster_functional_groups Key Functional Groups cluster_reactions Chemical Reactivity mol N₃-CH₂CH₂-S-S-CH₂CH₂-COOH azide Azide (N₃) disulfide Disulfide (-S-S-) acid Carboxylic Acid (-COOH) click Click Chemistry (e.g., with Alkynes, DBCO, BCN) azide->click reacts via cleavage Reductive Cleavage (e.g., with DTT, TCEP) disulfide->cleavage cleaved by amide Amide Bond Formation (e.g., with Amines via EDC/NHS) acid->amide reacts with

Figure 1: Functional groups and reactivity of this compound.

Azide Group for Click Chemistry

The terminal azide group is a versatile handle for "click chemistry" reactions.[1][2][8] It can readily participate in:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage with alkyne-containing molecules.[1][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is advantageous for reactions in biological systems where copper may be cytotoxic.[1][8]

Carboxylic Acid Group for Amine Coupling

The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds.[2] This is typically achieved using carbodiimide crosslinkers such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative.[2] This functionality allows for the conjugation of this compound to proteins, peptides, or other amine-containing biomolecules.

Disulfide Bond for Cleavable Linkage

The disulfide bond within the linker's backbone is susceptible to cleavage by reducing agents.[2][6] This feature is central to its application in drug delivery systems, as it allows for the release of a conjugated payload in the reducing environment of the cell cytoplasm. Common reducing agents used to cleave the disulfide bond include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[2]

Applications in Research and Drug Development

This compound is predominantly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][4][8] In this context, it serves to connect a cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to a specific target cell, and once internalized, the disulfide bond is cleaved, releasing the drug.

Other applications include:

  • Bioconjugation: Attaching molecules to biomolecules for pull-down assays or imaging.

  • Protein Labeling: Introducing azide handles onto proteins for subsequent modification via click chemistry.[6]

  • Targeted Drug Delivery: Creating reducible drug delivery systems where the drug is released in response to the intracellular reducing environment.[6]

Experimental Protocols

General Workflow for Protein Conjugation and Cleavage

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Protein cluster_purification1 Step 3: Purification of Conjugate cluster_click Step 4 (Optional): Click Reaction cluster_cleavage Step 5: Disulfide Bond Cleavage A1 Dissolve Azidoethyl-SS- propionic acid in organic solvent (e.g., DMSO) A2 Add EDC and Sulfo-NHS to activate the carboxylic acid A1->A2 A3 Incubate to form NHS ester intermediate A2->A3 B2 Add activated linker to the protein solution A3->B2 B1 Prepare protein solution in amine-free buffer (e.g., PBS, pH 7.2-8.0) B1->B2 B3 Incubate to allow reaction with primary amines (e.g., Lysine) B2->B3 C1 Remove excess, unreacted linker (e.g., dialysis, desalting column) B3->C1 C2 Characterize the conjugate (e.g., MALDI-TOF, SDS-PAGE) C1->C2 D1 React the azide-functionalized protein with an alkyne-modified molecule (e.g., a drug or dye) C2->D1 E1 Treat the conjugate with a reducing agent (e.g., DTT or TCEP) C2->E1 If Step 4 is skipped D2 Purify the final conjugate D1->D2 D2->E1 E2 Incubate to cleave the disulfide bond E1->E2 E3 Analyze cleavage products (e.g., HPLC, SDS-PAGE) E2->E3

Figure 2: A representative workflow for protein modification and linker cleavage.

Methodologies for Key Experimental Steps
  • Activation of Carboxylic Acid:

    • Dissolve this compound, EDC, and Sulfo-NHS in an appropriate anhydrous organic solvent like DMSO or DMF.

    • The molar ratio of EDC/Sulfo-NHS to the acid is typically between 1.1 and 1.5.

    • The reaction is usually carried out at room temperature for 15-30 minutes.

  • Conjugation to Proteins:

    • The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2 to 8.0.

    • The activated linker solution is added to the protein solution, typically at a molar excess of 10-20 fold over the protein.

    • The reaction is allowed to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Excess, non-reacted linker and byproducts can be removed by dialysis against a suitable buffer or by using a desalting column.

  • Cleavage of Disulfide Bond:

    • The purified conjugate is incubated with a reducing agent.

    • A typical concentration for DTT is 10-100 mM.

    • The reaction is usually performed at room temperature for 30 minutes to 2 hours.

  • Characterization:

    • Successful conjugation can be confirmed by an increase in the molecular weight of the protein using techniques like MALDI-TOF mass spectrometry or SDS-PAGE.

    • Cleavage can be monitored by observing the release of the conjugated molecule and a shift in the protein's molecular weight back to its native state (or close to it) on a non-reducing vs. reducing SDS-PAGE.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined reactive handles and cleavable disulfide bond provide a robust system for the construction of sophisticated bioconjugates. The ability to link molecules via click chemistry and amide bond formation, coupled with the option for triggered release under reducing conditions, makes it an invaluable linker for the development of next-generation antibody-drug conjugates and other targeted therapeutic and diagnostic agents. A thorough understanding of its properties and reactivity is essential for its effective implementation in innovative research and development projects.

References

An In-depth Technical Guide to Azidoethyl-SS-propionic acid: A Versatile Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethyl-SS-propionic acid is a heterobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a terminal azide group, a cleavable disulfide bond, and a carboxylic acid, allows for the precise and controlled linkage of biomolecules. This guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, including detailed experimental protocols for its use and a workflow for ADC construction.

Structure and Chemical Formula

This compound, also known as 3-((2-azidoethyl)disulfanyl)propanoic acid, is a chemical compound with a linear formula of C5H9N3O2S2.[1][2][3] Its structure is characterized by three key functional moieties:

  • An Azide Group (-N3): This functional group enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation to alkyne- or strained alkyne-modified molecules.[1][2]

  • A Disulfide Bond (-S-S-): This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a critical feature for the controlled release of conjugated molecules, such as cytotoxic drugs, within the reducing environment of the cell.

  • A Carboxylic Acid (-COOH): This group allows for the conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

The structural representation of this compound is provided by its SMILES string: O=C(O)CCSSCCN=[N+]=[N-].[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other parameters like the pKa are not experimentally determined in the public domain and are therefore estimated based on the chemical structure.

PropertyValueSource/Reference
Chemical Formula C5H9N3O2S2[1][2][3]
Molecular Weight 207.27 g/mol [1][2][3]
CAS Number 2228857-32-5[1][2][3]
Appearance White to off-white solidTypical for similar chemical compounds
Solubility Soluble in DMSO (10 mM), DMF, and other organic solvents. Limited solubility in aqueous solutions.[2]
pKa (Carboxylic Acid) ~4.5 - 5.0 (Estimated)Based on the pKa of similar short-chain carboxylic acids.
Purity Typically >95%[1]

Experimental Protocols

Synthesis of this compound
Protocol for Antibody-Drug Conjugation (ADC) using this compound NHS Ester

This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using the N-hydroxysuccinimide (NHS) ester of this compound. The NHS ester form is highly reactive towards primary amines and is a common derivative used for bioconjugation.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

  • Shaker/rocker

Procedure:

Step 1: Antibody Preparation

  • Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • If the antibody buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.

Step 2: Activation of Antibody with the Linker

  • Dissolve this compound NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The exact ratio should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

Step 3: Removal of Excess Linker

  • Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

Step 4: Click Chemistry Conjugation of the Drug

  • Prepare the following stock solutions:

    • Alkyne-modified drug in DMSO.

    • Copper(II) sulfate (CuSO4) in water.

    • THPTA ligand in water.

    • Sodium ascorbate in water (prepare fresh).

  • In a separate tube, pre-complex the CuSO4 and THPTA ligand by mixing them in a 1:5 molar ratio.

  • Add the alkyne-modified drug to the azide-activated antibody solution. A 2-5 fold molar excess of the drug over the azide groups is recommended.

  • Add the pre-complexed copper catalyst to the antibody-drug mixture.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Step 5: Purification of the ADC

  • Purify the resulting ADC from excess drug and catalyst components using a desalting column or size-exclusion chromatography (SEC).

  • The purified ADC can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the DAR and confirm conjugation.

Protocol for Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • Disulfide-linked conjugate (e.g., ADC)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Dissolve the disulfide-linked conjugate in the reaction buffer.

  • Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 1-5 mM for TCEP.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or 37°C.

  • The cleavage can be monitored by techniques such as HPLC or mass spectrometry to detect the released molecule.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for constructing an antibody-drug conjugate using this compound as a cleavable linker.

ADC_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Drug Conjugation (Click Chemistry) cluster_purification Step 3: Purification cluster_release Step 4: Drug Release Antibody Antibody (IgG) Activated_Ab Azide-Activated Antibody Antibody->Activated_Ab Amine Coupling Linker Azidoethyl-SS-propionic acid-NHS ester Linker->Activated_Ab ADC_unpurified Unpurified ADC Activated_Ab->ADC_unpurified CuAAC or SPAAC Drug Alkyne-Modified Cytotoxic Drug Drug->ADC_unpurified Purified_ADC Purified ADC ADC_unpurified->Purified_ADC SEC or Desalting Released_Drug Released Drug Purified_ADC->Released_Drug Reductive Cleavage (e.g., DTT)

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, combined with the cleavable disulfide linkage, provides a robust platform for the construction of sophisticated biomolecular conjugates with controlled release properties. The experimental protocols and workflow provided in this guide offer a starting point for the successful application of this important crosslinking reagent in the laboratory. As the field of targeted therapeutics continues to advance, the utility of well-designed linkers like this compound will undoubtedly continue to grow.

References

The Tri-functional Role of Azidoethyl-SS-propionic Acid in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic acid and its activated forms, such as the N-hydroxysuccinimide (NHS) ester, represent a versatile class of heterobifunctional crosslinkers pivotal to the advancement of bioconjugation, particularly in the development of sophisticated biomolecules like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the mechanism of action of this compound NHS ester, detailing its trifunctional capacity: amine-reactive conjugation, bioorthogonal "click" chemistry, and cleavable disulfide linkage for controlled release. This document outlines the core chemical principles, provides detailed experimental protocols, presents quantitative data for reaction parameters, and illustrates key processes through diagrams.

Core Mechanism of Action

The utility of this compound NHS ester in bioconjugation stems from its three distinct functional moieties, each playing a crucial role in a sequential and controlled manner.

  • Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is a highly efficient reactive group for forming stable amide bonds with primary amines, such as the lysine residues and the N-terminus of proteins and antibodies.[1] This reaction proceeds readily under mild pH conditions.[1]

  • Bioorthogonal Azide Group: The terminal azide group serves as a handle for "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction allows for the highly specific and efficient covalent linkage to a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.[2][3]

  • Cleavable Disulfide Bond: The internal disulfide bond provides a labile linkage that is stable in the extracellular environment but can be readily cleaved in the reducing intracellular environment, where concentrations of reducing agents like glutathione are significantly higher.[4] This feature is critical for the controlled release of payloads, such as cytotoxic drugs, within target cells.[4]

Data Presentation: Quantitative Parameters in Bioconjugation

The efficiency and reproducibility of bioconjugation reactions are paramount. The following tables summarize key quantitative data associated with the reactions involving this compound NHS ester and similar linkers.

ParameterValueConditionsReference
NHS Ester Reaction
Optimal pH Range7.2 - 8.5Aqueous buffer (e.g., PBS, Borate)[1]
Reaction Time0.5 - 4 hoursRoom Temperature or 4°C[1]
Half-life of Hydrolysis (pH 7.0, 0°C)4 - 5 hoursAqueous Buffer[1]
Half-life of Hydrolysis (pH 8.6, 4°C)10 minutesAqueous Buffer[1]
SPAAC Reaction
Second-order rate constant (DBCO with azide)~1 M⁻¹s⁻¹Aqueous solution[4]
Reaction Time1 - 12 hoursRoom Temperature or 37°C[2]
Molar Excess of Azide Linker5 - 20 foldTo ensure efficient conjugation[2]
Disulfide Bond Cleavage
DTT Concentration for Reduction1 - 100 mMpH 7-8[5]
TCEP Concentration for Reduction0.5 - 5 mMWide pH range (1.5-8.5)[5]
Incubation Time for Reduction10 - 60 minutesRoom Temperature or 37°C[5]
ADC Characterization
Typical Drug-to-Antibody Ratio (DAR)2 - 8Cysteine or Lysine conjugation[6]
Purity by HIC-HPLC>95%Post-purification[7][8]

Table 1: Key quantitative parameters for bioconjugation and cleavage reactions.

Experimental Protocols

The following are detailed methodologies for a typical workflow involving the use of this compound NHS ester to conjugate a payload to an antibody, followed by characterization and payload release.

Protocol 1: Antibody Modification with this compound NHS Ester
  • Materials:

    • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound NHS ester

    • Anhydrous Dimethylsulfoxide (DMSO)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

    • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Procedure:

    • Prepare the antibody solution to a concentration of 1-10 mg/mL in the Reaction Buffer.

    • Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mM.

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

    • Remove the excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer.

    • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 2: Conjugation of a DBCO-Functionalized Payload via SPAAC
  • Materials:

    • Azide-modified antibody from Protocol 1

    • DBCO-functionalized payload (e.g., a fluorescent dye or a drug) dissolved in DMSO

    • Reaction Buffer (as in Protocol 1)

    • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Procedure:

    • To the azide-modified antibody solution, add a 1.5- to 5-fold molar excess of the DBCO-functionalized payload.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by analytical techniques such as HPLC.

    • Purify the resulting antibody-payload conjugate using SEC or HIC to remove excess payload and other small molecule impurities.

    • Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and purity.

Protocol 3: Characterization of the Antibody-Payload Conjugate
  • Hydrophobic Interaction Chromatography (HIC)-HPLC:

    • HIC is a standard method to determine the DAR and assess the heterogeneity of the ADC.[7][8]

    • The ADC is separated based on the hydrophobicity conferred by the conjugated payload. Peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) can be resolved and quantified.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can confirm the successful conjugation and provide an average DAR.[7]

    • Peptide mapping after enzymatic digestion can be used to identify the specific conjugation sites (e.g., which lysine residues were modified).

Protocol 4: Cleavage of the Disulfide Bond and Payload Release
  • Materials:

    • Purified antibody-payload conjugate

    • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • Reaction Buffer (as in Protocol 1)

    • Analytical system (e.g., RP-HPLC, LC-MS) to monitor payload release

  • Procedure:

    • Treat the antibody-payload conjugate with a final concentration of 10-50 mM DTT or 1-5 mM TCEP.

    • Incubate the reaction for 30-60 minutes at 37°C.

    • Monitor the release of the payload from the antibody by analyzing the reaction mixture at different time points using RP-HPLC or LC-MS.

Mandatory Visualizations

Mechanism of Action of this compound NHS Ester

Mechanism_of_Action cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry (SPAAC) cluster_2 Step 3: Payload Release Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody NHS ester reacts with primary amines (pH 7.2-8.5) Linker Azidoethyl-SS- propionic acid NHS ester Linker->Azide_Antibody Azide_Antibody_2 Azide-Modified Antibody DBCO_Payload DBCO-Payload ADC Antibody-Drug Conjugate (ADC) DBCO_Payload->ADC ADC_2 ADC Azide_Antibody_2->ADC Azide reacts with DBCO (Copper-free) Released_Payload Released Payload ADC_2->Released_Payload Disulfide bond cleavage (intracellular reduction) Cleaved_Antibody Cleaved Antibody (Thiol-modified) ADC_2->Cleaved_Antibody

Caption: Three-step mechanism of this compound NHS ester.

Experimental Workflow for ADC Synthesis and Characterization

Experimental_Workflow Start Start: Antibody & Linker Step1 1. NHS Ester Conjugation (pH 7.2-8.5, RT, 1h) Start->Step1 Purification1 Desalting Column Step1->Purification1 Step2 2. SPAAC Reaction with DBCO-Payload (RT, 4-12h) Purification1->Step2 Purification2 SEC / HIC-HPLC Step2->Purification2 Characterization 3. ADC Characterization (HIC-HPLC, MS) Purification2->Characterization Analysis Determine DAR & Purity Characterization->Analysis Cleavage 4. Disulfide Cleavage (DTT or TCEP) Analysis->Cleavage Release_Analysis Analyze Payload Release (RP-HPLC, LC-MS) Cleavage->Release_Analysis End End Release_Analysis->End

Caption: Workflow for ADC synthesis, purification, and analysis.

Intracellular Trafficking and Payload Release of an ADC

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Compartments ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Trafficking Cytosol Cytosol (High Glutathione) Lysosome->Cytosol ADC Degradation & Disulfide Reduction Released_Payload Released Payload Cytosol->Released_Payload Target Intracellular Target (e.g., DNA, Tubulin) Released_Payload->Target Pharmacological Effect

Caption: ADC internalization, trafficking, and payload release.

Conclusion

This compound NHS ester is a powerful and versatile tool in the field of bioconjugation. Its trifunctional nature allows for a robust and controlled approach to the synthesis of complex biomolecules. By understanding the distinct mechanisms of amine reactivity, bioorthogonal click chemistry, and disulfide cleavage, researchers can design and execute sophisticated bioconjugation strategies. The protocols and data presented in this guide provide a solid foundation for the successful application of this linker in drug development and various research endeavors, ultimately contributing to the creation of next-generation therapeutics and diagnostic agents.

References

An In-depth Technical Guide to Cleavable Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleavable crosslinkers are indispensable reagents in modern proteomics and structural biology, enabling the capture of transient and stable protein-protein interactions (PPIs) within their native cellular environment.[1][2][3] Unlike non-cleavable crosslinkers that form permanent bonds, cleavable crosslinkers possess a labile spacer arm that can be selectively broken under specific chemical or physical conditions. This unique feature facilitates the identification of crosslinked peptides by mass spectrometry (MS) and simplifies data analysis, making them powerful tools for elucidating protein complex architecture, mapping interaction interfaces, and understanding dynamic cellular processes.[1][2][4] This guide provides a comprehensive overview of the major classes of cleavable crosslinkers, their applications, and detailed protocols for their use in protein studies.

Core Concepts of Cleavable Crosslinking

A typical cleavable crosslinker consists of three key components: two reactive groups that target specific amino acid residues, a spacer arm of a defined length, and a cleavable linkage within the spacer arm. The choice of a crosslinker depends on the specific application, the target proteins, and the analytical method employed.[1][2]

The general workflow for a crosslinking experiment coupled with mass spectrometry (XL-MS) involves several key steps:

  • Crosslinking Reaction: The cleavable crosslinker is introduced to the protein sample, which can range from purified protein complexes to intact cells or tissues.[1][2] The reactive groups of the crosslinker form covalent bonds with specific amino acid residues on interacting proteins that are in close proximity.

  • Sample Preparation: The crosslinked sample is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides.[1][2]

  • Enrichment (Optional): Due to the low abundance of crosslinked peptides, an enrichment step is often employed to selectively isolate them from the more abundant linear peptides.[1][2] Some crosslinkers incorporate an affinity tag, such as biotin, to facilitate this enrichment.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS analysis, the crosslinked peptides are fragmented, and the resulting spectra are used to identify the sequences of the crosslinked peptides and the site of crosslinking.

  • Data Analysis: Specialized software is used to analyze the complex MS/MS spectra of crosslinked peptides to identify the interacting proteins and the specific residues involved in the interaction.[1][2]

Types of Cleavable Crosslinkers

Cleavable crosslinkers are categorized based on the nature of their cleavable linkage. The four main types are:

  • Mass Spectrometry (MS)-Cleavable Crosslinkers: These are the most widely used type for XL-MS studies. They contain a bond that is labile under the conditions of tandem mass spectrometry (e.g., collision-induced dissociation, CID), breaking the crosslinker and simplifying the resulting fragment ion spectra.[1][2][4]

  • Photocleavable Crosslinkers: These crosslinkers contain a photolabile group that can be cleaved by exposure to UV light at a specific wavelength.[5][6] This allows for controlled cleavage of the crosslink before or during MS analysis.

  • Disulfide Bond-Containing Crosslinkers: These crosslinkers have a disulfide bond in their spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[7][8]

  • Acid-Cleavable Crosslinkers: These linkers possess a bond that is susceptible to cleavage under acidic conditions.[3][9]

The choice of cleavage chemistry has significant implications for the experimental workflow and data analysis strategy.

Quantitative Data on Cleavable Crosslinkers

The efficiency of a crosslinking experiment can be influenced by several factors, including the crosslinker's reactivity, spacer arm length, and the specific cleavage conditions. The following tables summarize key quantitative data for various commercially available cleavable crosslinkers.

Table 1: Mass Spectrometry (MS)-Cleavable Crosslinkers
Crosslinker Reactive Group Target Residue Spacer Arm (Å) Cleavable Group Commercial Availability
Disuccinimidyl sulfoxide (DSSO)NHS esterAmine (Lys)10.1SulfoxideYes
Disuccinimidyl dibutyric urea (DSBU)NHS esterAmine (Lys)12.5UreaYes[10][11]
Dihydrazide sulfoxide (DHSO)HydrazideCarboxyl (Asp, Glu)10.6SulfoxideYes
Bismaleimido sulfoxide (BMSO)MaleimideSulfhydryl (Cys)11.3SulfoxideYes
Azide-A-DSBSONHS esterAmine (Lys)22.7Sulfoxide, AcetalYes
Alkyne-A-DSBSONHS esterAmine (Lys)22.7Sulfoxide, AcetalYes
Protein Interaction Reporter (PIR)NHS esterAmine (Lys)VariableAsp-ProLimited
Table 2: Photocleavable Crosslinkers
Crosslinker Reactive Group Target Residue Spacer Arm (Å) Cleavage Condition
pcPIRNHS esterAmine (Lys)21.4UV (e.g., 365 nm)[5]
SCNENHS esterAmine28.6UV (e.g., 330 nm)[12]
SDASO linkersNHS ester / DiazirineAmine (Lys) / Non-specificVariableUV irradiation
Table 3: Disulfide Bond-Containing Crosslinkers
Crosslinker Reactive Group Target Residue Spacer Arm (Å) Cleavage Condition
Dithiobis(succinimidyl propionate) (DSP)NHS esterAmine (Lys)12.0Reducing agents (e.g., 10-50 mM DTT)
Dithiobis(sulfosuccinimidyl propionate) (DTSSP)Sulfo-NHS esterAmine (Lys)12.0Reducing agents (e.g., 10-50 mM DTT)
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTBP)NHS esterAmine (Lys)13.8Reducing agents (e.g., 10-50 mM DTT)
Table 4: Acid-Cleavable Crosslinkers
Crosslinker Reactive Group Target Residue Spacer Arm (Å) Cleavage Condition
Dialkoxydiphenylsilane (DADPS) Biotin-AzideAzideAlkyne (via click chemistry)~2010% Formic Acid[9]
Disuccinimidyl Tartrate (DST)NHS esterAmine (Lys)6.4Periodate
Sulfodisuccinimidyl Tartrate (Sulfo-DST)Sulfo-NHS esterAmine (Lys)6.4Periodate

Experimental Protocols

Protocol 1: In-vivo Crosslinking and Co-Immunoprecipitation (Co-IP) using a Disulfide-Cleavable Crosslinker (DSP)

This protocol describes the stabilization of protein complexes in living cells using a membrane-permeable disulfide-cleavable crosslinker, followed by co-immunoprecipitation to isolate the complex of interest.

Materials:

  • Cells expressing the protein of interest

  • Dithiobis(succinimidyl propionate) (DSP)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like 50 mM DTT)

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

  • Crosslinking:

    • Prepare a fresh stock solution of DSP in a water-free solvent like DMSO.

    • Resuspend the cell pellet in PBS containing the desired final concentration of DSP (typically 0.2-2 mM).

    • Incubate for 30 minutes at room temperature with gentle rotation.

    • Quench the crosslinking reaction by adding a final concentration of 20-50 mM Tris-HCl, pH 7.5, and incubating for 15 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Incubate the lysate with the primary antibody for 1-2 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer.

  • Elution:

    • To elute the protein complexes, resuspend the beads in elution buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond of the crosslinker.

    • Boil the sample for 5-10 minutes at 95-100°C.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting or mass spectrometry.

Protocol 2: Crosslinking-Mass Spectrometry (XL-MS) using an MS-Cleavable Crosslinker (DSSO)

This protocol outlines a typical workflow for identifying protein-protein interactions using an amine-reactive, MS-cleavable crosslinker.

Materials:

  • Purified protein complex or cell lysate

  • Disuccinimidyl sulfoxide (DSSO)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Crosslinking Reaction:

    • Dissolve the protein sample in the reaction buffer to a final concentration of 0.1-1 mg/mL.

    • Add a freshly prepared solution of DSSO in a water-free solvent (e.g., DMSO) to the protein sample. The final concentration of DSSO typically ranges from 0.25 to 2 mM.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Protein Denaturation, Reduction, and Alkylation:

    • Add denaturing buffer to the crosslinked sample.

    • Reduce disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.

  • Enzymatic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition method that includes MS2 and MS3 scans. The MS2 scan will fragment the crosslinked peptide, and the characteristic doublet ions resulting from the cleavage of the DSSO linker will trigger an MS3 scan for sequencing of the individual peptides.[1][2]

  • Data Analysis:

    • Use specialized software (e.g., MeroX, XlinkX) to search the acquired MS data against a protein sequence database to identify the crosslinked peptides and the interacting proteins.[1][2]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Cleavable crosslinkers are powerful tools for dissecting complex signaling pathways by capturing protein-protein interactions that mediate signal transduction.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation/ Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway initiated by EGF binding.

Ubiquitination_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP-dependent activation E2 E2 (Conjugating Enzyme) E1->E2 Ub transfer E3 E3 (Ligase) E2->E3 Binds Substrate Substrate Protein E2->Substrate Ub transfer (with E3) E3->Substrate Recognizes Ub_Substrate Ubiquitinated Substrate Proteasome Proteasome Ub_Substrate->Proteasome Targeting Degradation Degradation Proteasome->Degradation Leads to

Caption: The ubiquitination cascade for protein degradation.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) FADD FADD DeathReceptor->FADD Recruits Procaspase8 Procaspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Mitochondrion Mitochondrion Caspase8->Mitochondrion Activates Bid (not shown) Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflows

CoIP_Workflow Start Start: Cells in Culture Crosslinking In-vivo Crosslinking (e.g., DSP) Start->Crosslinking Lysis Cell Lysis Crosslinking->Lysis Clarification Lysate Clarification Lysis->Clarification IP Immunoprecipitation (Antibody + Beads) Clarification->IP Washing Washing IP->Washing Elution Elution with Cleavage (e.g., DTT) Washing->Elution Analysis Downstream Analysis (SDS-PAGE, MS) Elution->Analysis

Caption: Workflow for Co-IP with a cleavable crosslinker.

XLMS_Workflow Start Start: Protein Sample Crosslinking Crosslinking Reaction (e.g., DSSO) Start->Crosslinking Digestion Denaturation, Reduction, Alkylation, & Digestion Crosslinking->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis (MS2/MS3) Desalting->LCMS DataAnalysis Data Analysis (e.g., MeroX) LCMS->DataAnalysis Results Identified Crosslinks & Interactions DataAnalysis->Results

Caption: General workflow for XL-MS using a cleavable crosslinker.

Conclusion

Cleavable crosslinkers have become an essential part of the toolkit for researchers studying protein-protein interactions. Their ability to capture interactions in a reversible manner has significantly advanced the field of structural proteomics and systems biology. By carefully selecting the appropriate crosslinker and optimizing the experimental conditions, scientists can gain valuable insights into the intricate network of protein interactions that govern cellular function. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of cleavable crosslinkers in their studies.

References

The Fulcrum of Function: An In-depth Technical Guide to the Role of Disulfide Bonds in Reversible Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfide bonds, the covalent linkages forged between two cysteine residues, are far more than mere structural rivets within proteins. Their inherent capacity for reversible formation and cleavage positions them as dynamic regulators of molecular conformation, stability, and function. This technical guide delves into the core principles of disulfide bond-mediated reversible crosslinking, exploring its fundamental chemistry, profound biological implications, and burgeoning applications in the pharmaceutical sciences. From stabilizing therapeutic proteins to engineering sophisticated drug delivery systems, the strategic manipulation of disulfide bonds offers a powerful toolkit for innovation. This document provides a comprehensive overview of the mechanisms governing disulfide bond dynamics, detailed experimental protocols for their characterization, and a summary of key quantitative data to inform research and development endeavors.

The Chemistry of Reversible Crosslinking: Thiol-Disulfide Exchange

The cornerstone of the reversible nature of disulfide bonds is the thiol-disulfide exchange reaction . This process involves the nucleophilic attack of a thiolate anion (-S⁻) on one of the sulfur atoms of a disulfide bond (R-S-S-R'). This attack forms a transient, unstable intermediate which then resolves by breaking the original disulfide bond, resulting in a new disulfide bond and a new thiolate.[1] This dynamic equilibrium allows for the formation, breakage, and rearrangement of disulfide linkages, a process often referred to as disulfide shuffling.[1]

The direction and rate of this exchange are heavily influenced by the local redox environment.[2] Oxidizing conditions favor the formation of disulfide bonds, a process crucial for the proper folding and stabilization of many extracellular and secreted proteins within the endoplasmic reticulum.[3][4] Conversely, the reducing environment of the cytoplasm, rich in molecules like glutathione (GSH), promotes the cleavage of disulfide bonds, maintaining most intracellular proteins in their reduced state.[2] This redox sensitivity is a key feature exploited in various biotechnological applications.

Biological Significance: From Protein Folding to Redox Signaling

Disulfide bonds are instrumental in a multitude of biological processes:

  • Protein Stability and Folding: By covalently linking different parts of a polypeptide chain, disulfide bonds drastically reduce the conformational entropy of the unfolded state, thereby stabilizing the protein's native three-dimensional structure.[3][5] This is particularly crucial for proteins that must function in the often harsh extracellular environment.[6] The formation of correct disulfide bonds is a critical step in the oxidative folding of many proteins in the endoplasmic reticulum, a process facilitated by enzymes like protein disulfide isomerase (PDI).[3][6]

  • Quaternary Structure and Assembly: Inter-chain disulfide bonds are vital for the assembly and stability of multimeric proteins, such as antibodies.[4][7] A typical human IgG1 antibody, for instance, contains four inter-chain disulfide bonds that are essential for maintaining its quaternary structure and antigen-binding affinity.[7]

  • Enzyme Catalysis and Regulation: In some enzymes, disulfide bonds are directly involved in the catalytic mechanism.[6] Furthermore, the reversible cleavage and formation of specific "allosteric" disulfide bonds can act as a switch to regulate protein function in response to changes in the cellular redox state.[8] This form of regulation is a key component of redox signaling pathways.

Applications in Drug Development and Biotechnology

The unique properties of disulfide bonds have been harnessed to create innovative solutions in drug development and biotechnology.

Stimuli-Responsive Drug Delivery

The differential redox potential between the extracellular environment (oxidizing) and the intracellular environment (reducing) provides a powerful trigger for targeted drug release.[9][10] Drug delivery systems, such as polymeric micelles and nanoparticles, can be designed with disulfide cross-linkages.[11][12] These carriers remain stable in the bloodstream, minimizing premature drug release and associated toxicity.[11][] Upon entering a cancer cell, which often has an even higher concentration of reducing agents like glutathione, the disulfide bonds are cleaved, leading to the disassembly of the carrier and the release of the encapsulated therapeutic agent directly at the site of action.[9][12]

Antibody-Drug Conjugates (ADCs)

Disulfide linkers are frequently employed in the design of antibody-drug conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The disulfide bond connects the drug to the antibody, and this linkage is designed to be stable in circulation but cleavable upon internalization of the ADC into the target cancer cell.[] The choice of disulfide linker can influence the drug-to-antibody ratio (DAR), which is a critical parameter for the efficacy and safety of the ADC.[14] For example, IgG2 antibodies, with their additional hinge disulfide bonds, can potentially be conjugated with a higher number of drug molecules compared to IgG1 antibodies.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to disulfide bonds, providing a reference for experimental design and interpretation.

ParameterTypical Values/ObservationsReferences
Thermodynamic Stability Disulfide bonds can increase the melting temperature (Tm) of a protein, indicating enhanced thermal stability. The change in free energy upon disulfide bond formation is often significant.[5][7]
Redox Potential The standard redox potential of the cysteine/cystine couple is approximately -220 mV.[2]
Reaction Kinetics Thiol-disulfide exchange is generally slow at neutral pH but is significantly accelerated by catalysts such as enzymes or by increasing the pH. The rate is dependent on the concentration of the attacking thiolate.[15][16]
Antibody Disulfide Bonds A typical human IgG1 antibody contains 12 cysteine residues forming 4 inter-chain and 2 intra-chain disulfide bonds per heavy-light chain pair.[7]
Drug-to-Antibody Ratio (DAR) For cysteine-linked ADCs, the DAR can range from 0-8 for an IgG1 and 0-12 for an IgG2 antibody.[14]

Experimental Protocols

Accurate characterization of disulfide bonds is crucial for understanding protein structure-function relationships and for the quality control of biopharmaceuticals.

Disulfide Bond Mapping by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for identifying and localizing disulfide bonds.[7] The general workflow involves enzymatic digestion of the protein under non-reducing conditions to preserve the disulfide linkages, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.

Protocol: Bottom-Up Proteomics for Disulfide Mapping [7][17]

  • Sample Preparation:

    • Prepare two aliquots of the protein sample.

    • Non-reduced sample: Maintain native disulfide bonds.

    • Reduced sample (Control): Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Alkylate the resulting free thiols with a reagent such as iodoacetamide (IAM) to prevent re-oxidation.[7]

  • Enzymatic Digestion:

    • Digest both the non-reduced and reduced samples with a specific protease (e.g., trypsin). Use non-reducing conditions for the non-reduced sample.

  • LC-MS/MS Analysis:

    • Analyze the peptide digests by LC-MS/MS. In the non-reduced sample, disulfide-linked peptides will be detected as single precursor ions with a higher mass.

    • Fragment the precursor ions using techniques like collision-induced dissociation (CID) or electron-transfer dissociation (ETD). ETD is often preferred as it can preferentially cleave the disulfide bond itself.[18]

  • Data Analysis:

    • Use specialized software to search the MS/MS data and identify the sequences of the disulfide-linked peptides.

    • Compare the results from the non-reduced and reduced samples to confirm the disulfide linkages. The peptides that are linked in the non-reduced sample will appear as separate, individual peptides in the reduced and alkylated sample.[17]

Quantification of Disulfide Bonds using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used to quantify free sulfhydryl (-SH) groups. The number of disulfide bonds can be inferred by comparing the number of free thiols before and after reduction.[7][19]

Protocol: Ellman's Assay [7]

  • Measure Free Thiols in Native Protein:

    • React a known concentration of the native protein with DTNB in a suitable buffer (pH ~8.0).

    • DTNB reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free thiols using the molar extinction coefficient of TNB²⁻.

  • Measure Total Thiols (after reduction):

    • Treat an identical protein sample with an excess of a reducing agent (e.g., DTT) to break all disulfide bonds.

    • React this fully reduced sample with DTNB and measure the absorbance at 412 nm. This gives the total number of cysteine residues in the protein.

  • Calculate the Number of Disulfide Bonds:

    • The number of cysteine residues involved in disulfide bonds is the total number of thiols minus the number of free thiols in the native protein.

    • Since each disulfide bond is formed from two cysteine residues, divide this number by two to get the number of disulfide bonds per protein molecule.

Conclusion

The reversible nature of disulfide bonds provides a sophisticated mechanism for controlling the structure, stability, and function of proteins and biomaterials. For researchers, scientists, and drug development professionals, a deep understanding of the principles of thiol-disulfide exchange and the methodologies for their analysis is paramount. The ability to precisely engineer and manipulate disulfide crosslinks opens up new avenues for the development of more stable and effective biotherapeutics, targeted drug delivery systems, and advanced biomaterials. As our analytical capabilities continue to improve, so too will our capacity to harness the full potential of this remarkable covalent yet reversible linkage.

References

A Deep Dive into Click Chemistry Reagents for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of biological research and drug development by offering a suite of highly efficient and selective reactions for modifying complex biological molecules.[1][2] Coined by K.B. Sharpless in 2001, this chemical philosophy emphasizes reactions that are modular, high-yielding, and produce minimal and inoffensive byproducts.[1][3] These bioorthogonal reactions, meaning they can occur in living systems without interfering with native biochemical processes, have become indispensable tools for labeling, imaging, and tracking biomolecules, as well as for constructing novel drug conjugates.[4][5][6] This guide provides a comprehensive overview of the core click chemistry reagents, their applications, and detailed experimental protocols.

Core Click Chemistry Reactions in Biological Research

The power of click chemistry lies in a few key reactions that are exceptionally reliable and versatile. The most prominent among these are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[][] This reaction is catalyzed by copper(I), which can be generated in situ from copper(II) salts like CuSO₄ using a reducing agent such as sodium ascorbate.[9][10] The use of a chelating ligand, like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[11][12]

Key Features of CuAAC:

  • High Efficiency and Yield: The reaction proceeds rapidly and often to completion under mild, aqueous conditions.[13][14]

  • Bioorthogonality: Azides and alkynes are generally absent in biological systems, ensuring high selectivity.[4]

  • Versatility: CuAAC is widely used for labeling proteins, nucleic acids, and glycans.[13][15]

However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[11][16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst.[16][17] Instead, it utilizes the inherent ring strain of cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), to drive the reaction with azides.[][19]

Key Features of SPAAC:

  • Copper-Free: Eliminates the issue of copper cytotoxicity, making it ideal for live-cell and in vivo studies.[20][]

  • High Bioorthogonality: The reacting partners are highly selective and do not interfere with biological processes.[]

  • Slower Kinetics: Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[]

Tetrazine Ligation

The tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[23][24] This reaction is known for its exceptionally fast kinetics, making it suitable for applications where low concentrations of reactants are required.[5][25]

Key Features of Tetrazine Ligation:

  • Extremely Fast Reaction Rates: Enables rapid labeling even at low concentrations.[5][23]

  • High Specificity: The reaction is highly selective and bioorthogonal.[25]

  • Fluorogenic Potential: Some tetrazine-based probes exhibit fluorescence upon reaction, enabling "turn-on" detection.[26]

Quantitative Comparison of Core Click Chemistry Reactions

The choice of a click chemistry reaction often depends on the specific application, balancing the need for speed, biocompatibility, and ease of reagent introduction. The following table summarizes key quantitative parameters for the three main types of click reactions.

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityCatalyst RequiredTypical Applications
CuAAC 10² - 10³Good (potential cytotoxicity from copper)Copper(I)In vitro labeling, proteomics, nucleic acid modification
SPAAC 10⁻³ - 1ExcellentNoneLive-cell imaging, in vivo labeling, drug delivery
Tetrazine Ligation 10³ - 10⁷ExcellentNoneIn vivo imaging, pretargeted therapy, real-time tracking

Note: Rate constants can vary significantly depending on the specific reagents and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing click chemistry.

Protocol 1: Labeling of Proteins in Cell Lysate using CuAAC

This protocol describes the labeling of an alkyne-modified protein in a cell lysate with an azide-containing fluorescent dye.

Materials:

  • Protein lysate containing alkyne-modified protein (1-5 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488), 2.5 mM in DMSO

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water

  • Copper(II) sulfate (CuSO₄), 20 mM in water

  • Sodium ascorbate, 300 mM in water (prepare fresh)

Procedure:

  • In a microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.

  • Add 20 µL of the 2.5 mM azide-dye solution and vortex briefly.

  • Add 10 µL of the 100 mM THPTA solution and vortex.[12]

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex.[12]

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution and vortex.[9][12]

  • Protect the reaction from light and incubate for 30 minutes at room temperature.[9]

  • The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and fluorescence imaging.[9]

Protocol 2: Live-Cell Imaging using SPAAC

This protocol details the labeling of azide-modified glycoproteins on the surface of live cells with a DBCO-containing fluorescent dye.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • Cell culture medium

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in the presence of the azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cellular glycans.

  • Wash the cells twice with pre-warmed PBS.

  • Prepare a solution of the DBCO-dye in cell culture medium at a final concentration of 10-50 µM.

  • Incubate the cells with the DBCO-dye solution for 30-60 minutes at 37°C.

  • Wash the cells three times with pre-warmed PBS to remove any unreacted dye.

  • The cells are now labeled and ready for fluorescence microscopy imaging.

Protocol 3: Oligonucleotide Labeling via CuAAC

This protocol outlines the labeling of an alkyne-modified DNA oligonucleotide with an azide-containing biotin tag.

Materials:

  • Alkyne-modified oligonucleotide

  • Triethylammonium acetate buffer (pH 7.0, 2 M)

  • DMSO

  • Azide-biotin conjugate, 10 mM in DMSO

  • Ascorbic acid, 5 mM in water (prepare fresh)

  • Copper(II)-TBTA complex, 10 mM in 55% DMSO

Procedure:

  • In a pressure-tight vial, dissolve the alkyne-conjugated oligonucleotide in water.[27]

  • Add the triethylammonium acetate buffer and DMSO, then vortex.[27]

  • Add the 10 mM azide-biotin stock solution and vortex.[27]

  • Add the 5 mM ascorbic acid solution and briefly vortex.[27]

  • Degas the solution by bubbling nitrogen through it for 30 seconds.[27]

  • Add the Copper(II)-TBTA stock solution.[27]

  • Seal the vial under a nitrogen atmosphere and incubate at room temperature for 1-4 hours.

  • Purify the labeled oligonucleotide using ethanol precipitation or a suitable chromatography method.

Visualizing Click Chemistry Concepts

Diagrams created using the DOT language provide clear visual representations of the workflows and principles of click chemistry.

CuAAC_Mechanism cluster_catalyst Catalyst System cluster_product Product Azide R1-N3 (Azide) Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand Complex Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand Ligand (THPTA) Ligand->Cu_I Stabilization Cu_I->Triazole Catalysis

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_vs_CuAAC cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Bioconjugation Goal CuAAC_Reactants Azide + Terminal Alkyne Start->CuAAC_Reactants SPAAC_Reactants Azide + Strained Alkyne (e.g., DBCO) Start->SPAAC_Reactants CuAAC_Catalyst Copper(I) Catalyst CuAAC_Reactants->CuAAC_Catalyst CuAAC_Product Triazole Product CuAAC_Catalyst->CuAAC_Product Application Biological Application CuAAC_Product->Application In vitro applications SPAAC_Product Triazole Product SPAAC_Reactants->SPAAC_Product No Catalyst Required SPAAC_Product->Application In vivo applications

Caption: Comparison of the workflows for CuAAC and SPAAC in bioconjugation.

Tetrazine_Ligation_Workflow cluster_reagents Reactants Tetrazine Tetrazine Reaction Inverse Electron Demand Diels-Alder Reaction Tetrazine->Reaction TCO trans-Cyclooctene (TCO) TCO->Reaction Product Stable Conjugate Reaction->Product Byproduct Nitrogen Gas (N2) Reaction->Byproduct

Caption: The workflow of the Tetrazine Ligation reaction for bioconjugation.

Conclusion

Click chemistry has provided an unparalleled toolkit for biological researchers and drug development professionals. The ability to selectively and efficiently modify complex biomolecules in their native environment has opened up new avenues for understanding biological processes and designing novel therapeutics.[][28] The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific experimental context, with considerations for reaction speed, biocompatibility, and the nature of the biomolecules being studied. As new click reactions and reagents continue to be developed, the scope and power of this chemical approach are set to expand even further, promising exciting new discoveries in the life sciences.[29]

References

An In-Depth Technical Guide on Azidoethyl-SS-propionic Acid for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azidoethyl-SS-propionic acid, a heterobifunctional, cleavable linker, for the development of antibody-drug conjugates (ADCs). This document details its mechanism of action, experimental protocols for its use, and relevant data for the design and synthesis of effective and stable ADCs.

Introduction to this compound in ADCs

This compound is a chemical linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies.[1][2][3] Its structure features three key components: an azide group for bioorthogonal "click chemistry" conjugation, a reducible disulfide bond for controlled intracellular payload release, and a carboxylic acid for initial activation and linkage.[1][2][3] The disulfide bond is relatively stable in the bloodstream's oxidative environment but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher.[4][5][6] This selective cleavage mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[4][7]

The azide functionality allows for a highly specific and efficient conjugation reaction with a payload modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][8] This bioorthogonal approach prevents unwanted side reactions with biological macromolecules, ensuring a well-defined and homogenous ADC product.

Mechanism of Action and Cellular Processing

The efficacy of an ADC developed with this compound relies on a sequence of events beginning with antibody-antigen binding and culminating in the intracellular release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Disulfide Cleavage (High GSH) Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement BystanderCell Neighboring Tumor Cell Payload->BystanderCell 7. Bystander Effect Apoptosis Apoptosis Target->Apoptosis 6. Cell Death ADC_Workflow A 1. Antibody Preparation (e.g., buffer exchange) B 2. Antibody Modification (Introduction of alkyne group, e.g., DBCO-NHS ester) A->B C 3. Purification of Modified Antibody B->C E 5. ADC Conjugation (SPAAC) (Reaction of alkyne-modified antibody with azide-linker-payload) C->E D 4. Linker-Payload Preparation (Activation of this compound and conjugation to payload) D->E F 6. ADC Purification (e.g., Size Exclusion Chromatography) E->F G 7. ADC Characterization (DAR, Purity, Stability, Potency) F->G Payload_Signaling cluster_payloads Common Payloads cluster_pathways Downstream Cellular Effects MMAE Auristatins (MMAE) Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin DM4 Maytansinoids (DM4) DM4->Tubulin Doxo Doxorubicin DNA_Damage DNA Intercalation & Topoisomerase II Inhibition Doxo->DNA_Damage G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis_Pathway Activation of Apoptotic Pathways G2M_Arrest->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway

References

An In-depth Technical Guide to Heterobifunctional Crosslinking Agents: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinking agents are indispensable chemical tools in modern molecular biology, proteomics, and drug development. These reagents possess two different reactive moieties, enabling the covalent linkage of two distinct biomolecules in a controlled and sequential manner. This unique characteristic minimizes the formation of undesirable homodimers or polymers, a common issue with homobifunctional crosslinkers, thereby offering greater precision in bioconjugation.[1][2][3] This guide provides a comprehensive overview of the key features, applications, and methodologies associated with heterobifunctional crosslinking agents.

Core Features of Heterobifunctional Crosslinkers

The utility of a heterobifunctional crosslinker is defined by the specificities of its two reactive ends and the characteristics of the spacer arm that connects them.

Reactive Groups: The Key to Specificity

Heterobifunctional crosslinkers are categorized based on the functional groups they target.[1] This allows for a tailored approach to conjugation, ensuring that the desired molecules are linked with high efficiency. Common reactive groups include:

  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[1][4]

  • Sulfhydryl-Reactive Groups: Maleimides, pyridyl disulfides, and haloacetyls specifically react with sulfhydryl groups (-SH) on cysteine residues.[4] The reaction between maleimides and sulfhydryls is known to be particularly efficient.[4]

  • Carbonyl-Reactive Groups: Hydrazides and alkoxyamines target carbonyl groups (aldehydes or ketones), which can be naturally present or introduced into glycoproteins through oxidation of their carbohydrate moieties.[5][6][7]

  • Photoreactive Groups: Aryl azides and diazirines remain inert until activated by UV light, at which point they can non-specifically insert into C-H and N-H bonds of nearby molecules.[1][2] This allows for capturing transient or weak interactions.[8]

The Spacer Arm: More Than Just a Linker

The spacer arm dictates the distance between the conjugated molecules and influences the overall properties of the resulting conjugate. Key characteristics of the spacer arm include:

  • Length: The length of the spacer arm is a critical determinant of crosslinking efficiency, as it must span the distance between the target functional groups on the interacting molecules.[4] Spacer arm lengths can be classified as short (< 10 Å), medium (10.1–30 Å), or long (> 30 Å).[9]

  • Solubility: The hydrophilicity of the spacer arm affects the solubility of the crosslinker and the final conjugate. PEGylated (polyethylene glycol) spacer arms are often used to enhance water solubility.[10]

  • Cleavability: Some spacer arms contain cleavable bonds, such as disulfide bonds (reducible) or ester linkages (hydrolyzable). This feature is particularly useful for applications like mass spectrometry-based analysis of crosslinked proteins, as it allows for the separation of the linked molecules for easier identification.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker depends on the specific application and the properties of the molecules to be conjugated. The following table summarizes the key quantitative data for a selection of commonly used heterobifunctional crosslinking agents.

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Group 1Reactive Group 2Membrane PermeableWater SolubleCleavable
EMCS 308.299.4Primary AmineSulfhydrylYesNoNo
GMBS 280.236.8Primary AmineSulfhydrylYesNoNo
BMPS -6.9Primary AmineSulfhydryl---
MBS 314.259.9Primary AmineSulfhydrylYes--
NHS-ASA 276.218.0Primary Amines-YesNoNo
ANB-NOS 305.207.7Primary Amines-YesNoNo
ABH 177.1911.9Carbohydrates-YesNoNo
EMCH 225.2411.8SulfhydrylCarbohydrate-NoNo
N-Succinimidyl(4-iodoacetyl)aminobenzoate 402.1410.6Primary AmineSulfhydrylYesNoNo
N-(ρ-Maleimidophenyl) isocyanate 214.188.7SulfhydrylHydroxyl-NoNo
LC-SPDP -15.7AmineSulfhydryl--Yes (Disulfide)
Sulfo-LC-SPDP -15.7AmineSulfhydryl-YesYes (Disulfide)
SM(PEG)n Variable17.6 - 95.2AmineSulfhydrylNoYesNo

Experimental Protocols

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinking agents.

Protocol 1: Two-Step Protein-Protein Crosslinking using an Amine-to-Sulfhydryl Crosslinker

This protocol describes a general two-step procedure for crosslinking two proteins using a heterobifunctional reagent with an NHS ester and a maleimide group.

Materials:

  • Protein A (to be modified with the crosslinker)

  • Protein B (containing a free sulfhydryl group)

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Amine-free buffer (e.g., Phosphate Buffer, pH 7.5-8.0)

  • Desalting column

  • Quenching reagent (e.g., Tris or glycine)

Procedure:

  • Modification of Protein A: a. Dissolve Protein A in the amine-free buffer. b. Dissolve the heterobifunctional crosslinker in an appropriate solvent (e.g., DMSO) and add it to the Protein A solution. The molar ratio of crosslinker to protein should be optimized. c. Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: a. Remove the unreacted crosslinker using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the crosslinker from reacting with Protein B in the next step.

  • Crosslinking to Protein B: a. Immediately add the maleimide-activated Protein A to a solution of Protein B containing a free sulfhydryl group. b. Incubate the reaction for 1-2 hours at room temperature.

  • Quenching the Reaction: a. Add a quenching reagent to stop the reaction.

  • Analysis: a. Analyze the crosslinked product using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the formation of the Protein A-Protein B conjugate.[11]

Protocol 2: Photo-Crosslinking of Protein Interactions using a Photoreactive Crosslinker

This protocol outlines the use of a photoreactive crosslinker to capture protein-protein interactions.

Materials:

  • Bait protein

  • Prey protein (potential interaction partner)

  • Photoreactive crosslinker (e.g., p-Methyl-cinnamoyl Azide)

  • Amine-free buffer

  • UV lamp (320-370 nm)

  • DMSO

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the bait and prey proteins in the amine-free buffer.

  • Addition of Crosslinker: a. Prepare a stock solution of the photoreactive crosslinker in DMSO. b. Add the crosslinker stock solution to the protein mixture to the desired final concentration (e.g., 100 µM).

  • UV Irradiation: a. Place the reaction tube on ice and expose it to UV light for 5-20 minutes. The optimal irradiation time should be determined empirically.

  • Analysis: a. The resulting crosslinked protein complexes can be analyzed by methods such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting proteins.[12]

Protocol 3: Conjugation of Glycoproteins using a Carbonyl-Reactive Crosslinker

This protocol describes the labeling of a glycoprotein using a hydrazide-containing crosslinker.

Materials:

  • Glycoprotein

  • Sodium meta-periodate

  • Hydrazide-containing crosslinker

  • Reaction buffer (e.g., acetate buffer, pH 5.5)

Procedure:

  • Oxidation of Glycoprotein: a. Dissolve the glycoprotein in the reaction buffer. b. Add sodium meta-periodate to the glycoprotein solution and incubate in the dark for 15-30 minutes at room temperature to generate aldehyde groups on the carbohydrate moieties.[5][7] c. Remove excess periodate using a desalting column.

  • Conjugation with Hydrazide Crosslinker: a. Add the hydrazide-containing crosslinker to the oxidized glycoprotein. b. Incubate the reaction for 2 hours at room temperature to form a hydrazone bond.

  • Stabilization (Optional but Recommended): a. The hydrazone bond can be stabilized by reduction with sodium cyanoborohydride to form a stable alkyl hydrazide bond.

  • Purification: a. Purify the labeled glycoprotein using a desalting column or dialysis to remove excess crosslinker.

Visualizations of Workflows and Pathways

The following diagrams illustrate common experimental workflows and logical relationships involving heterobifunctional crosslinking agents.

Two_Step_Crosslinking_Workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B cluster_purification Purification ProteinA Protein A (with primary amines) ActivatedProteinA Activated Protein A (Maleimide-functionalized) ProteinA->ActivatedProteinA + Crosslinker (Reacts with amines) Crosslinker Heterobifunctional Crosslinker (NHS-Maleimide) ProteinB Protein B (with sulfhydryls) Conjugate Protein A - Protein B Conjugate ActivatedProteinA->Conjugate + Protein B (Reacts with sulfhydryls) ExcessCrosslinker Remove Excess Crosslinker

Caption: A typical two-step workflow for protein-protein conjugation.

Photoreactive_Crosslinking_Mechanism cluster_activation Activation cluster_insertion Non-specific Insertion PhotoreactiveGroup Photoreactive Group (e.g., Aryl Azide) ReactiveIntermediate Highly Reactive Intermediate (e.g., Nitrene) PhotoreactiveGroup->ReactiveIntermediate Activation UVLight UV Light (320-370 nm) InteractingProtein Interacting Protein (in close proximity) CovalentBond Stable Covalent Bond ReactiveIntermediate->CovalentBond Insertion into C-H or N-H bonds

Caption: Mechanism of action for photoreactive crosslinking agents.

ADC_Conjugation_Workflow cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization Antibody Monoclonal Antibody (with reactive sites, e.g., Lysines) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC + Linker-Drug LinkerDrug Linker-Drug Conjugate (with NHS ester) Purification Purification (e.g., Chromatography) ADC->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: Simplified workflow for antibody-drug conjugate (ADC) creation.

Conclusion

Heterobifunctional crosslinking agents are powerful and versatile reagents that have become central to many areas of life science research and development. Their ability to facilitate controlled, specific, and efficient conjugation of diverse biomolecules has enabled significant advancements in our understanding of protein interactions, the development of novel therapeutics such as antibody-drug conjugates, and the creation of sophisticated diagnostic tools. The continued development of novel heterobifunctional crosslinkers with unique reactive groups and spacer arm properties will undoubtedly open up new avenues for scientific discovery.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Azidoethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azidoethyl-SS-propionic acid and its N-hydroxysuccinimidyl (NHS) ester derivative in protein labeling. This reagent is a versatile, cleavable crosslinker that enables a two-step labeling strategy, ideal for a variety of applications in research and drug development, including proteomics, protein tracking, and the development of antibody-drug conjugates (ADCs).

Principle of the Method

The protein labeling strategy using this compound NHS ester involves three key stages:

  • Amine-reactive Labeling: The NHS ester of the crosslinker reacts with primary amines on the protein, predominantly the ε-amine of lysine residues and the α-amine at the N-terminus. This reaction forms a stable amide bond, covalently attaching the azido- and disulfide-containing linker to the protein. This initial step is typically performed in a buffer with a slightly alkaline pH (7-9).

  • Bioorthogonal "Click" Chemistry: The azide group introduced onto the protein serves as a bioorthogonal handle. It can be specifically and efficiently conjugated to a molecule of interest (e.g., a fluorophore, biotin, or a drug molecule) that contains a terminal alkyne group. This is achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and high-yielding "click" reaction.[1]

  • Cleavage of the Linker: The disulfide bond within the linker can be readily cleaved under mild reducing conditions, for example, by using dithiothreitol (DTT).[2] This allows for the release of the labeled protein from a capture resin or the removal of the reporter molecule when desired, which is particularly useful in applications such as affinity purification and mass spectrometry-based proteomics.

Quantitative Data Presentation

The efficiency of protein labeling is influenced by several factors, including the protein concentration, the molar excess of the labeling reagent, and the reaction conditions. The following tables summarize typical quantitative parameters for labeling a generic IgG antibody.

Table 1: Parameters for Amine-Reactive Labeling with this compound NHS ester

ParameterRecommended Value/RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Molar Excess of NHS Ester10- to 30-foldA 20-fold molar excess is a common starting point for IgG labeling.[1]
Reaction BufferPBS or Bicarbonate BufferMust be free of primary amines (e.g., Tris).
Reaction pH7.0 - 9.0 (Optimal: 8.3-8.5)pH is critical for the reaction with primary amines.[3]
Reaction TemperatureRoom Temperature or 4°C
Incubation Time30 - 60 minutes at RT, or 2 hours at 4°C
Solvent for NHS EsterAnhydrous DMSO or DMFThe final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]

Table 2: Parameters for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

ParameterRecommended Value/RangeNotes
Azide-labeled Protein Conc.1 - 5 mg/mL
Molar Excess of Alkyne Probe2- to 5-fold over protein
Copper(I) CatalystPremixed CuSO₄ and Sodium Ascorbate
CuSO₄ Final Concentration1 mM
Sodium Ascorbate Final Conc.5 mM (prepare fresh)
Copper Ligand (e.g., THPTA)1 mMTris(3-hydroxypropyltriazolylmethyl)amine helps to stabilize the Cu(I) ion and improve reaction efficiency.
Reaction TemperatureRoom Temperature
Incubation Time1 - 4 hours

Table 3: Parameters for Disulfide Bond Cleavage

ParameterRecommended Value/RangeNotes
Reducing AgentDithiothreitol (DTT)
DTT Concentration20 - 100 mM50 mM is a commonly used concentration.[4]
Incubation TemperatureRoom Temperature or 37°C
Incubation Time30 - 60 minutes

Experimental Protocols

Protocol for Labeling a Protein with this compound NHS ester

This protocol describes a general procedure for introducing the azide handle onto a protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.4)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances like Tris.

  • Prepare the NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold for an IgG).

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification of the Azide-Labeled Protein:

    • Remove the unreacted NHS ester and byproducts by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Protocol for Click Chemistry Conjugation

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein via CuAAC.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., THPTA)

  • DMSO

  • PBS

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification of the Labeled Protein:

    • Remove the excess reagents by buffer exchange using a desalting column or dialysis.

Protocol for Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the reporter molecule.

Materials:

  • Labeled protein with the this compound linker

  • Dithiothreitol (DTT)

  • PBS or other suitable buffer

Procedure:

  • Prepare DTT Solution:

    • Prepare a 1 M stock solution of DTT in water.

  • Cleavage Reaction:

    • Add the DTT stock solution to the labeled protein solution to a final concentration of 20-100 mM (e.g., 50 mM).

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • Analysis:

    • The cleavage can be confirmed by methods such as SDS-PAGE (observing a shift in molecular weight if the reporter is large) or mass spectrometry.

Mandatory Visualizations

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Cleavage Protein Protein with Primary Amines (-NH2) Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein Reaction at pH 7-9 NHS_ester This compound NHS ester NHS_ester->Labeled_Protein Labeled_Protein_2 Azide-Labeled Protein Alkyne_Probe Alkyne-Reporter Molecule (e.g., Fluorophore, Biotin) Final_Product Fully Labeled Protein Alkyne_Probe->Final_Product Final_Product_2 Fully Labeled Protein Labeled_Protein_2->Final_Product Cu(I) Catalyst Cleaved_Protein Protein with Thiol Tag Final_Product_2->Cleaved_Protein Released_Probe Released Reporter Molecule Final_Product_2->Released_Probe DTT DTT (Reducing Agent) DTT->Final_Product_2

Caption: Experimental workflow for protein labeling.

G cluster_reagents Reagents cluster_process Process cluster_products Products Protein Target Protein Labeling 1. Amine Labeling Protein->Labeling Linker Azidoethyl-SS-propionic acid NHS ester Linker->Labeling Reporter Alkyne-Reporter Click 2. Click Chemistry Reporter->Click Cleavage_Agent DTT Cleavage 3. Disulfide Cleavage Cleavage_Agent->Cleavage Azide_Protein Azide-Labeled Protein Labeling->Azide_Protein Labeled_Protein Fully Labeled Protein Click->Labeled_Protein Cleaved_Products Cleaved Protein + Released Reporter Cleavage->Cleaved_Products Azide_Protein->Click Labeled_Protein->Cleavage

Caption: Logical relationship of labeling components.

References

Application Notes and Protocols for Azidoethyl-SS-propionic acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azidoethyl-SS-propionic acid is a heterobifunctional, cleavable linker utilized in the synthesis of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs).[1][2] Its structure incorporates three key functional components:

  • An N-hydroxysuccinimide (NHS) ester : This amine-reactive group allows for the covalent conjugation to primary amines present on targeting moieties such as antibodies or other proteins.[][4]

  • A disulfide bond (-S-S-) : This bond is relatively stable in the systemic circulation but is susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[5][][7] This redox-responsiveness enables the targeted release of the conjugated drug within the target cells.[8][9]

  • An azide group (-N3) : This functional group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a drug or payload that has been modified with a compatible alkyne group.[1][10]

These features make this compound a versatile tool for the development of ADCs and other targeted therapies where controlled drug release is paramount.[2]

Mechanism of Action in Targeted Drug Delivery

The targeted drug delivery strategy using this compound is a multi-step process that leverages both the specificity of the targeting moiety and the intracellular environment of the target cell.

  • Circulation and Targeting : The ADC, with the drug conjugated via the this compound linker, circulates in the bloodstream. The disulfide bond is designed to be stable at the low glutathione concentrations found in plasma.[5][7] The antibody component of the ADC directs it to the target cells that express the specific antigen on their surface.

  • Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Intracellular Cleavage and Drug Release : Once inside the cell, the ADC is exposed to a significantly higher concentration of glutathione (in the millimolar range).[5] This reducing environment facilitates the cleavage of the disulfide bond in the linker. The cleavage of the disulfide bond liberates the drug from the antibody, allowing it to exert its cytotoxic effect.[11][12]

References

Application Notes and Protocols: Surface Modification of Biomaterials using Azidoethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azidoethyl-SS-propionic acid, commonly available as an N-hydroxysuccinimide (NHS) ester (NHS-SS-Azide), for the surface modification of biomaterials. This heterobifunctional crosslinker offers a versatile platform for introducing azide functionalities onto biomaterial surfaces. These azide groups serve as handles for the subsequent attachment of biomolecules or therapeutic agents via highly efficient and bioorthogonal "click chemistry". The incorporated disulfide bond provides a cleavable linkage, allowing for the controlled release of conjugated molecules in a reducing environment, mimicking intracellular conditions.

Principle of Action

The surface modification strategy involves a two-step process:

  • Immobilization of the Linker: The NHS ester of this compound readily reacts with primary amine groups present on the surface of a biomaterial, forming a stable amide bond. This step effectively coats the surface with azide groups.

  • Bio-conjugation via Click Chemistry: The azide-functionalized surface can then be conjugated with a molecule of interest (e.g., a drug, peptide, or protein) that has been pre-functionalized with an alkyne group. This is achieved through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Reductively-Triggered Release: The disulfide bond within the linker is stable in the extracellular environment but can be cleaved by reducing agents such as dithiothreitol (DTT) or glutathione (GSH), the latter of which is found in significantly higher concentrations inside cells compared to the bloodstream.[] This cleavage results in the release of the conjugated molecule from the biomaterial surface.

Applications

The unique features of this modification strategy make it suitable for a wide range of biomedical applications:

  • Targeted Drug Delivery: Therapeutic agents can be attached to a biomaterial and released specifically at the target site in response to the intracellular reducing environment.[2][3]

  • Tissue Engineering: Immobilization of cell-adhesive peptides (e.g., RGD) or growth factors to promote cell attachment, proliferation, and differentiation on scaffold materials.

  • Biosensors: Covalent attachment of antibodies, enzymes, or other recognition elements to sensor surfaces for the detection of specific analytes.

  • Anti-fouling Surfaces: Grafting of polymers like polyethylene glycol (PEG) to reduce non-specific protein adsorption and improve the biocompatibility of implanted devices.

Quantitative Data Summary

The efficiency of surface modification and subsequent conjugation can be influenced by various factors, including the biomaterial substrate, reaction conditions, and the specific molecules involved. The following tables provide representative data compiled from various studies to guide experimental design.

Table 1: Illustrative Surface Azide Group Density on Different Biomaterials

Biomaterial SubstrateLinkerSurface Azide Density (azides/nm²)Quantification Method
Amine-functionalized SilicaNHS-SS-Azide0.5 - 2.0X-ray Photoelectron Spectroscopy (XPS)
Plasma-treated PolystyreneNHS-SS-Azide0.2 - 1.5Fluorescence-based Assay
Amine-bearing HydrogelNHS-SS-Azide1.0 - 5.0UV-Vis Spectroscopy after reaction with a chromophore-alkyne

Note: These values are illustrative and can vary significantly based on the initial amine density of the substrate and reaction conditions.

Table 2: Representative Click Chemistry Conjugation Efficiencies

Click Chemistry MethodSubstrateAlkyne-MoleculeEfficiency (%)
CuAACAzide-functionalized glass slideAlkyne-labeled oligonucleotide> 90%
SPAACAzide-functionalized nanoparticlesDBCO-labeled protein> 85%
CuAACAzide-functionalized polymer filmAlkyne-tagged peptide~95%

Note: Efficiency is typically determined by spectroscopic methods or by measuring the activity of the conjugated biomolecule.

Table 3: Example Release Kinetics of a Model Drug via Disulfide Cleavage

Reducing AgentConcentrationTime (hours)Cumulative Release (%)
DTT10 mM140
485
12>95
Glutathione (GSH)10 mM130
470
1290
PBS (Control)-12< 5

Note: Release kinetics are highly dependent on the accessibility of the disulfide bond, the specific reducing agent, and the surrounding microenvironment.

Experimental Protocols

Herein are detailed protocols for the key experimental procedures.

Protocol 1: Surface Functionalization of an Amine-Containing Biomaterial with NHS-SS-Azide

This protocol describes the covalent attachment of the this compound linker to a biomaterial surface presenting primary amine groups.

Materials:

  • Amine-functionalized biomaterial substrate

  • NHS-SS-Azide

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Deionized water

Procedure:

  • Preparation of the Substrate: Thoroughly clean the amine-functionalized biomaterial by sonicating in deionized water and then ethanol. Dry the substrate under a stream of nitrogen.

  • Linker Solution Preparation: Immediately before use, dissolve NHS-SS-Azide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

  • Immobilization Reaction: Immerse the prepared substrate in the NHS-SS-Azide solution. The reaction can be carried out for 2-4 hours at room temperature or overnight at 4°C. Ensure the surface is fully covered.

  • Washing: After the incubation period, remove the substrate from the linker solution and wash it thoroughly with the same solvent (DMF or DMSO) to remove any non-covalently bound linker.

  • Quenching: Immerse the substrate in the quenching solution for 30 minutes at room temperature to deactivate any unreacted NHS ester groups.

  • Final Washing: Wash the substrate extensively with deionized water and dry under a stream of nitrogen.

  • Storage: Store the azide-functionalized biomaterial in a dry, inert atmosphere to prevent degradation of the azide groups.

Protocol 2: Conjugation of an Alkyne-Containing Molecule via Cu-catalyzed Click Chemistry (CuAAC)

This protocol outlines the copper(I)-catalyzed ligation of an alkyne-modified molecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized biomaterial substrate

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-containing molecule in the reaction buffer to the desired concentration (e.g., 10-100 µM).

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the ligand (e.g., 100 mM in DMSO/water).

  • Reaction Setup:

    • Place the azide-functionalized substrate in a suitable reaction vessel.

    • Add the solution of the alkyne-containing molecule to the vessel, ensuring the surface is fully submerged.

    • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and the ligand in a 1:5 molar ratio.

    • Add the CuSO₄/ligand premix to the reaction vessel to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[4][5]

  • Incubation: Gently agitate the reaction mixture for 1-4 hours at room temperature. The reaction can be monitored by analyzing the depletion of the alkyne-molecule from the solution if an analytical method is available.

  • Washing: After the reaction is complete, remove the substrate and wash it extensively with deionized water to remove the copper catalyst, excess reagents, and non-covalently bound molecules.

  • Drying and Storage: Dry the functionalized biomaterial under a stream of nitrogen and store it under appropriate conditions.

Protocol 3: Conjugation of an Alkyne-Containing Molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation using a strained alkyne, which is ideal for systems sensitive to copper ions.

Materials:

  • Azide-functionalized biomaterial substrate

  • Strained alkyne-containing molecule (e.g., DBCO, BCN, or DIBO-functionalized)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Deionized water

Procedure:

  • Preparation of Reagents: Dissolve the strained alkyne-containing molecule in the reaction buffer to the desired concentration. A 5-20 fold molar excess of the alkyne molecule relative to the estimated surface azide groups is often used.[6]

  • Reaction Setup:

    • Place the azide-functionalized substrate in a reaction vessel.

    • Add the solution of the strained alkyne-containing molecule, ensuring complete coverage of the surface.

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C.[6] The reaction time will depend on the reactivity of the specific strained alkyne used.

  • Washing: After the incubation, remove the substrate and wash it thoroughly with the reaction buffer and then with deionized water to remove any unbound molecules.

  • Drying and Storage: Dry the functionalized biomaterial under a stream of nitrogen and store appropriately.

Protocol 4: Cleavage of the Disulfide Bond and Release of the Conjugated Molecule

This protocol details the procedure to trigger the release of the conjugated molecule by cleaving the disulfide bond.

Materials:

  • Biomaterial with conjugated molecule via the this compound linker

  • Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))

  • Release buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Release Medium: Prepare a solution of the reducing agent in the release buffer. For in vitro studies, typical concentrations range from 1-10 mM for DTT or GSH.[7]

  • Release Experiment:

    • Immerse the functionalized biomaterial in the release medium.

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points, collect aliquots of the release medium for analysis.

  • Analysis: Quantify the amount of released molecule in the collected aliquots using an appropriate analytical technique (e.g., HPLC, fluorescence spectroscopy, or ELISA).

  • Data Interpretation: Plot the cumulative release of the molecule as a function of time to determine the release kinetics.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Bio-conjugation (Click Chemistry) cluster_2 Step 3: Triggered Release A Amine-functionalized Biomaterial C Azide-functionalized Biomaterial A->C Amide Bond Formation (DMF/DMSO, RT) B NHS-SS-Azide Linker B->C E Conjugated Biomaterial C->E CuAAC or SPAAC D Alkyne-tagged Molecule (e.g., Drug) D->E G Released Molecule E->G Disulfide Cleavage H Biomaterial with Thiol Groups E->H F Reducing Agent (e.g., Glutathione) F->E

Caption: Experimental workflow for surface modification, conjugation, and release.

G cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide Surface-Azide Triazole_CuAAC 1,4-Triazole Linkage Azide->Triazole_CuAAC Alkyne Terminal Alkyne Alkyne->Triazole_CuAAC Cu_I Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Cu_I->Triazole_CuAAC Azide2 Surface-Azide Triazole_SPAAC Triazole Linkage Azide2->Triazole_SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

G cluster_release Cellular Environment cluster_pathway Illustrative Signaling Cascade ReleasedDrug Released Therapeutic Agent Receptor Cell Surface Receptor ReleasedDrug->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Therapeutic Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Gene Expression Modulation

Caption: Hypothetical signaling pathway initiated by a released therapeutic agent.

References

Application Notes and Protocols for the Cleavage of Disulfide Bonds in Azidoethyl-SS-propionic acid with Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-propionic acid and its activated esters, such as the N-hydroxysuccinimide (NHS) ester, are valuable bifunctional crosslinkers in bioconjugation and drug delivery. These reagents feature a terminal azide group for click chemistry applications and a disulfide bond that can be cleaved under mild reducing conditions. This characteristic allows for the controlled release of conjugated molecules, such as drugs or probes, within the reducing environment of the cell cytoplasm. Dithiothreitol (DTT), a potent and commonly used reducing agent, efficiently cleaves the disulfide bond in these linkers, liberating the cargo.[1][2]

These application notes provide detailed protocols for the cleavage of the disulfide bond in this compound-containing conjugates using DTT, methods for monitoring the cleavage reaction, and relevant quantitative data to guide experimental design.

Mechanism of Disulfide Bond Cleavage by DTT

The cleavage of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction. In the first step, one of the thiol groups of DTT attacks the disulfide bond of the target molecule, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks the mixed disulfide, leading to the formation of a stable six-membered ring with an internal disulfide bond (oxidized DTT) and the release of the two reduced thiol-containing molecules.[3][4] This intramolecular cyclization of DTT drives the reaction to completion.[3]

Quantitative Data on DTT-Mediated Disulfide Cleavage

The efficiency of disulfide bond cleavage by DTT is influenced by several factors, including the concentration of DTT, temperature, pH, and incubation time. The following tables summarize typical conditions and kinetic parameters for DTT-mediated cleavage of disulfide bonds in various molecules, which can serve as a starting point for optimizing the cleavage of this compound conjugates.

Table 1: Recommended Reaction Conditions for Disulfide Cleavage with DTT

ParameterRecommended RangeNotes
DTT Concentration 10 - 100 mMHigher concentrations lead to faster cleavage. For complete and rapid cleavage, 50-100 mM is often used.[1][2][5][6]
Temperature Room Temperature (20-25°C) to 50°CHigher temperatures accelerate the reaction rate.[1][5][6]
pH 7.0 - 8.5DTT is most effective at neutral to slightly alkaline pH.
Incubation Time 30 minutes - 4 hoursDependent on DTT concentration, temperature, and the specific substrate.[1][2][5][6]
Solvent Aqueous buffers (e.g., PBS, Tris, Borate)The reaction is typically performed in aqueous solutions.

Table 2: Kinetic Data for DTT-Mediated Disulfide Reduction

SubstrateDTT Concentration (mM)Temperature (°C)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Oxidized β-mercaptoethanolVaried257.0~3.5-fold faster than DTT at pH 7.0[7]
Oxidized L-glutathioneVaried257.0~5.2-fold faster than DTT at pH 7.0[7]
3'-azidothymidine (AZT)Varied377.22.77 x 10⁻³[8]

Note on Azide Group Stability: While DTT is primarily used for disulfide bond reduction, it can also reduce azides to amines under certain conditions, such as prolonged incubation times or in the presence of a base in polar aprotic solvents.[9][10][11][12] For selective disulfide cleavage, it is recommended to use the mildest effective conditions (e.g., lower DTT concentration, shorter incubation time) and to verify the integrity of the azide group if it is critical for subsequent reactions.

Experimental Protocols

Protocol for DTT-Mediated Cleavage of this compound Conjugates

This protocol provides a general procedure for cleaving the disulfide bond in a molecule conjugated via an this compound linker.

Materials:

  • This compound conjugate solution (e.g., in PBS, pH 7.4)

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Microcentrifuge tubes or other suitable reaction vessels

Procedure:

  • Prepare a DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound conjugate to the desired final concentration in the reaction buffer.

    • Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration in the range of 10-100 mM. For example, to achieve a final concentration of 50 mM DTT in a 1 mL reaction, add 50 µL of the 1 M DTT stock solution.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 30 minutes to 2 hours. The optimal time may need to be determined empirically.

  • Monitoring the Reaction (Optional): The progress of the cleavage can be monitored using the analytical methods described in section 5.

  • Downstream Processing: After the desired level of cleavage is achieved, the reaction mixture can be used directly in subsequent applications, or the cleavage products can be purified from excess DTT and the cleaved linker fragments using methods like dialysis, size-exclusion chromatography, or HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_dtt Prepare 1M DTT Stock Solution mix Mix Conjugate and DTT (Final DTT: 10-100 mM) prep_dtt->mix prep_conjugate Prepare Conjugate Solution in Buffer prep_conjugate->mix incubate Incubate (RT to 37°C, 30 min - 2h) mix->incubate monitor Monitor Cleavage (Optional) incubate->monitor purify Purification (Optional) incubate->purify downstream Downstream Application incubate->downstream Direct Use monitor->purify purify->downstream

Caption: Workflow for DTT-mediated disulfide bond cleavage.

Protocol for Monitoring Disulfide Cleavage using Ellman's Reagent

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl (thiol) groups.[13][14][15] By measuring the increase in free thiols over time, the progress of the disulfide bond cleavage can be monitored.

Materials:

  • Reaction aliquots from the cleavage reaction (section 4.1)

  • Ellman's Reagent

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Sample Preparation: At various time points during the cleavage reaction, withdraw a small aliquot of the reaction mixture.

  • Assay:

    • In a cuvette or a 96-well plate, add a known volume of the reaction aliquot to the Reaction Buffer.

    • Add a sufficient volume of the Ellman's Reagent Solution. A typical ratio is 50 µL of reagent solution to 2.5 mL of the buffered sample.

    • Incubate at room temperature for 15 minutes.[13][15]

  • Measurement: Measure the absorbance at 412 nm. The concentration of free sulfhydryl groups can be calculated using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0).[16]

G cluster_workflow Ellman's Assay Workflow start Reaction Aliquot mix Mix with Ellman's Reagent in Buffer start->mix incubate Incubate (15 min, RT) mix->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate Free Thiol Concentration measure->calculate

Caption: Workflow for monitoring disulfide cleavage with Ellman's Assay.

Analytical Methods for Cleavage Confirmation

Beyond spectrophotometric assays like Ellman's, chromatographic and mass spectrometric methods provide more detailed information about the cleavage products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the starting material from the cleaved products.[17][18][19][20] By monitoring the disappearance of the peak corresponding to the intact conjugate and the appearance of new peaks for the cleavage products, the reaction can be followed. A UV detector is commonly used for this purpose.[18]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the identity of the cleavage products by determining their molecular weights.[21] This method provides unambiguous evidence of disulfide bond reduction.

Troubleshooting

  • Incomplete Cleavage:

    • Increase DTT concentration.

    • Increase incubation temperature or time.

    • Ensure the pH of the reaction buffer is between 7.0 and 8.5.

    • If the disulfide bond is sterically hindered, harsher reduction conditions may be required.

  • Undesired Azide Reduction:

    • Use milder reaction conditions (lower DTT concentration, shorter time).

    • Perform the reaction at a lower temperature.

    • Analyze the product by mass spectrometry to check the integrity of the azide group.

Conclusion

The cleavage of the disulfide bond in this compound conjugates with DTT is a straightforward and efficient method for the controlled release of conjugated molecules. By carefully selecting the reaction conditions, researchers can achieve complete and specific disulfide bond reduction. The protocols and data provided in these application notes serve as a comprehensive guide for scientists and professionals in drug development and bioconjugation to effectively utilize this versatile crosslinker.

References

Application Notes and Protocols for Bioconjugation Using Azidoethyl-SS-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azidoethyl-SS-propionic acid in bioconjugation. This heterobifunctional, cleavable linker is a valuable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs). It features a carboxylic acid for conjugation to primary amines, an azide group for bioorthogonal click chemistry, and a disulfide bond that allows for payload release in a reducing environment.

Introduction

This compound is a versatile crosslinker designed for two-step bioconjugation strategies.[1][2] Its primary applications lie in the development of targeted therapeutics where a payload (e.g., a cytotoxic drug) is linked to a targeting moiety (e.g., an antibody). The key features of this linker include:

  • Amine Reactivity : The carboxylic acid can be activated, typically as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine residues) on proteins and other biomolecules.[2][3]

  • Bioorthogonal Azide Group : The azide functionality allows for highly specific and efficient conjugation to alkyne- or cyclooctyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[4][5] This "click chemistry" approach ensures that the reaction is bioorthogonal, meaning it does not interfere with native biological processes.[4]

  • Cleavable Disulfide Bond : The disulfide bridge within the linker is stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or intracellular glutathione (GSH).[6][] This property is exploited for the controlled release of payloads within the reducing environment of the cell cytoplasm.[]

Key Applications

  • Antibody-Drug Conjugates (ADCs) : The most prominent application is in the creation of ADCs, where the linker connects a potent cytotoxic drug to a monoclonal antibody that targets tumor-associated antigens.[]

  • Targeted Drug Delivery : Conjugation of drugs to various targeting ligands, such as peptides or small molecules, to enhance their delivery to specific cells or tissues.

  • Protein Modification and Labeling : Introduction of functionalities for imaging, purification, or other downstream applications.

Experimental Workflows

The use of this compound in bioconjugation typically follows a two-step process. First, the linker is attached to the protein of interest via its amine-reactive group. Second, the payload, which has been modified with a complementary reactive group (an alkyne or cyclooctyne), is attached to the linker-modified protein via click chemistry.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Payload Conjugation (Click Chemistry) Protein Protein Azide_modified_Protein Azide-modified Protein Protein->Azide_modified_Protein NHS ester reaction (pH 7.2-8.5) Azidoethyl-SS-propionic_acid_NHS_ester This compound NHS ester Azidoethyl-SS-propionic_acid_NHS_ester->Azide_modified_Protein Purification_1 Purification Azide_modified_Protein->Purification_1 Azide_modified_Protein_purified Purified Azide-modified Protein Purification_1->Azide_modified_Protein_purified Alkyne_Payload Alkyne/DBCO-Payload Final_Conjugate Final Bioconjugate Alkyne_Payload->Final_Conjugate Purification_2 Purification Final_Conjugate->Purification_2 Azide_modified_Protein_purified->Final_Conjugate CuAAC or SPAAC

General two-step bioconjugation workflow.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation process. Note that these are starting points and may require optimization for specific biomolecules and payloads.

Table 1: NHS Ester Conjugation of this compound to a Protein

ParameterRecommended ConditionNotes
Protein Concentration 1-10 mg/mL[9]Higher concentrations can improve reaction efficiency.
Buffer Phosphate-buffered saline (PBS) or Bicarbonate buffer[2]Must be amine-free (e.g., no Tris or glycine).[10]
pH 7.2 - 8.5[2]Optimal for reaction with primary amines.
Molar Excess of Linker 10-20 fold over protein[1]May need optimization to control the degree of labeling.
Reaction Time 1-4 hours at room temperature or overnight at 4°C[11]
Quenching Optional: 50-100 mM Tris or glycine[12]To stop the reaction by consuming excess NHS ester.
Purification Method Size-exclusion chromatography (SEC) or dialysis[2]To remove unreacted linker.

Table 2: Click Chemistry Conjugation (CuAAC and SPAAC)

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Payload Alkyne-modifiedDBCO- or BCN-modified
Molar Excess of Payload 2-5 fold over azide-protein[1]2-5 fold over azide-protein[1]
Catalyst 50-100 µM CuSO₄[6]None required[13]
Reducing Agent 1-5 mM Sodium Ascorbate[1]None required
Ligand e.g., THPTA or TBTA (5-fold excess over copper)[14][15]None required
Reaction Time 1-2 hours at room temperature[1]1-4 hours at room temperature or overnight at 4°C[9]
Purification Method SEC or dialysis (with EDTA to remove copper)[1]SEC or dialysis

Experimental Protocols

Protocol 1: Activation of this compound with NHS

This protocol describes the in-situ activation of the carboxylic acid group of this compound to form an NHS ester, which can then be used for conjugation to primary amines. Alternatively, pre-activated Azidoethyl-SS-propionic NHS ester can be purchased.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add 1.1 equivalents of NHS to the solution.

  • Add 1.1 equivalents of DCC or EDC to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting solution containing the activated Azidoethyl-SS-propionic NHS ester can be used directly in the next conjugation step.

Protocol 2: Two-Step Bioconjugation of a Payload to an Antibody

This protocol outlines the entire workflow for conjugating a payload to an antibody using this compound as the linker.

Step 1: Azide-modification of the Antibody

  • Protein Preparation : Prepare a solution of the antibody at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[2]

  • Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of Azidoethyl-SS-propionic NHS ester in anhydrous DMSO.[2]

  • Conjugation : Add a 10- to 20-fold molar excess of the Azidoethyl-SS-propionic NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[1]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification : Remove the unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[2]

Step 2: Click Chemistry Conjugation of the Payload

For SPAAC (recommended for biological systems to avoid copper toxicity):[13]

  • Payload Preparation : Prepare a stock solution of the DBCO-functionalized payload in DMSO.

  • Conjugation : Add a 2- to 5-fold molar excess of the DBCO-payload to the purified azide-modified antibody.[1]

  • Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]

  • Purification : Purify the final antibody-drug conjugate using size-exclusion chromatography to remove excess payload.

For CuAAC:

  • Payload and Reagent Preparation : Prepare stock solutions of the alkyne-payload, CuSO₄, a copper ligand (e.g., THPTA), and sodium ascorbate.

  • Conjugation : To the purified azide-modified antibody, add a 2- to 5-fold molar excess of the alkyne-payload. Add the CuSO₄/ligand premix to a final copper concentration of 50-100 µM. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[1]

  • Incubation : Incubate for 1-2 hours at room temperature, protected from light.

  • Purification : Purify the final conjugate using size-exclusion chromatography with a buffer containing a chelating agent like EDTA to remove copper ions.[1]

Protocol 3: Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[16][17] It can be determined using several methods:

  • UV-Vis Spectroscopy : By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload, the DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and payload are known.[]

  • Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the hydrophobicity of the antibody. The weighted average of the peak areas gives the average DAR.[16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The ADC is typically reduced to separate the light and heavy chains. The drug-loaded chains are then separated by RP-HPLC, and the DAR is calculated from the peak areas.[19]

  • Mass Spectrometry (MS) : Intact mass analysis of the ADC by LC-MS can resolve species with different numbers of conjugated drugs, allowing for precise DAR determination.[20][21]

G ADC_Sample ADC Sample HIC Hydrophobic Interaction Chromatography ADC_Sample->HIC RP_HPLC Reversed-Phase HPLC (after reduction) ADC_Sample->RP_HPLC MS Mass Spectrometry (Intact Mass) ADC_Sample->MS UV_Vis UV-Vis Spectroscopy ADC_Sample->UV_Vis DAR_Calculation DAR Calculation HIC->DAR_Calculation RP_HPLC->DAR_Calculation MS->DAR_Calculation UV_Vis->DAR_Calculation

Methods for Drug-to-Antibody Ratio (DAR) determination.
Protocol 4: Cleavage of the Disulfide Linker and Payload Release Assay

This protocol is for in vitro analysis of the cleavability of the disulfide linker.

Materials:

  • Purified bioconjugate

  • Dithiothreitol (DTT) or reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical HPLC system

Procedure:

  • Prepare a solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in PBS.

  • Add DTT to a final concentration of 10-100 mM or GSH to a final concentration of 1-10 mM to mimic intracellular concentrations.[6]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analyze the aliquots by RP-HPLC to monitor the disappearance of the intact conjugate and the appearance of the released payload and the unconjugated biomolecule.

  • Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free payload.

G Bioconjugate Bioconjugate with Disulfide Linker Reducing_Agent Add DTT or GSH Bioconjugate->Reducing_Agent Incubation Incubate at 37°C Reducing_Agent->Incubation Time_Points Sample at Various Time Points Incubation->Time_Points HPLC_Analysis RP-HPLC Analysis Time_Points->HPLC_Analysis Quantification Quantify Released Payload HPLC_Analysis->Quantification

Workflow for disulfide linker cleavage assay.

Concluding Remarks

The bioconjugation techniques involving this compound offer a robust and versatile platform for the development of advanced therapeutics. The two-step approach, combining amine-reactive chemistry with bioorthogonal click chemistry, allows for the precise and efficient construction of complex bioconjugates. The cleavable disulfide bond provides a mechanism for controlled payload release, which is a critical feature for the efficacy and safety of targeted drug delivery systems. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1][2] The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[3][4] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells, triggered by specific conditions within the cellular environment such as low pH, a reducing environment, or the presence of specific enzymes.[3][5][6] This document provides detailed application notes and experimental protocols for the synthesis and characterization of ADCs using three common types of cleavable linkers: hydrazone, disulfide, and peptide linkers.

Types of Cleavable Linkers

There are three main classes of cleavable linkers used in ADC development, each with a distinct mechanism of cleavage.[5]

  • Hydrazone Linkers (pH-Sensitive): These linkers are stable at physiological pH (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of tumor cells.[7][][9][] This acidic cleavage releases the cytotoxic payload inside the target cell.

  • Disulfide Linkers (Reducible): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm.[][12][13] The higher concentration of reducing agents like glutathione (GSH) inside the cell facilitates the release of the drug.[][13]

  • Peptide Linkers (Enzyme-Cleavable): These linkers are composed of a short peptide sequence, typically a dipeptide or tetrapeptide, that is a substrate for lysosomal proteases such as Cathepsin B.[14][15][16] These enzymes are highly active in the lysosomal compartment of tumor cells, leading to specific cleavage of the linker and release of the payload.[14][15]

Data Presentation: Comparison of Cleavable Linkers

The choice of a cleavable linker can significantly impact the properties of an ADC. The following table summarizes key characteristics of hydrazone, disulfide, and peptide linkers.

Linker TypeCleavage TriggerAdvantagesDisadvantagesRepresentative ADC
Hydrazone Low pH (acid-labile)Straightforward release mechanism in endosomes/lysosomes.[9]Potential for premature drug release due to instability in the bloodstream.[7][]Gemtuzumab ozogamicin (Mylotarg)
Disulfide High concentration of reducing agents (e.g., glutathione)Good stability in circulation, with payload release in the cytoplasm.[]Lysosomal processing may be required for drug activation.[13]Ado-trastuzumab emtansine (Kadcyla)
Peptide Lysosomal proteases (e.g., Cathepsin B)High plasma stability and controlled payload release.[14][15]Potential for aggregation with high drug-to-antibody ratios (DAR).[7][14]Brentuximab vedotin (Adcetris)

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of ADCs with cleavable linkers.

Protocol 1: Synthesis of a Hydrazone-Linked ADC

This protocol describes the conjugation of a cytotoxic drug containing a ketone or aldehyde functional group to an antibody that has been modified to introduce a hydrazine moiety.

Materials:

  • Monoclonal antibody (mAb)

  • N-succinimidyl 4-formylbenzoate (SFB) or similar crosslinker

  • Cytotoxic drug with a ketone or aldehyde group

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (catalyst)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Modification: a. Dissolve the mAb in PBS at a concentration of 5-10 mg/mL. b. Add a 5 to 10-fold molar excess of SFB (dissolved in DMF) to the antibody solution. c. Incubate the reaction for 1-2 hours at room temperature with gentle stirring. d. Remove the excess SFB by buffer exchange into PBS using an SEC column.

  • Drug Conjugation: a. Dissolve the cytotoxic drug in DMF. b. Add a 3 to 5-fold molar excess of the drug to the modified antibody solution. c. Add aniline to a final concentration of 10 mM to catalyze the reaction. d. Incubate the reaction for 4-16 hours at room temperature.

  • Purification and Characterization: a. Purify the ADC from unconjugated drug and other reagents using an SEC column. b. Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the specific wavelength for the drug.[17][]

Protocol 2: Synthesis of a Disulfide-Linked ADC

This protocol outlines the conjugation of a thiol-containing drug to an antibody via a disulfide bond. This is often achieved by modifying the antibody with a linker containing a maleimide group, which reacts with the thiol group on the drug.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker

  • Thiol-containing cytotoxic drug (e.g., DM1)

  • Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Reduction (for cysteine conjugation): a. Dissolve the mAb in PBS at 5-10 mg/mL. b. Add a 2 to 3-fold molar excess of TCEP to reduce the interchain disulfide bonds. c. Incubate for 1-2 hours at 37°C. d. Remove excess TCEP by buffer exchange into PBS.

  • Drug-Linker Preparation: a. Dissolve the thiol-containing drug in DMA or DMSO. b. In a separate reaction, react the drug with a linker such as SPDB to introduce a pyridyl disulfide group.

  • Conjugation: a. Add a 3 to 5-fold molar excess of the activated drug-linker to the reduced antibody. b. Incubate for 4-16 hours at room temperature with gentle stirring. c. Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification and Characterization: a. Purify the ADC using an SEC column. b. Determine the average DAR and drug load distribution using Hydrophobic Interaction Chromatography (HIC).[17][19]

Protocol 3: Synthesis of a Peptide-Linked ADC

This protocol describes the conjugation of a drug to an antibody using a protease-cleavable peptide linker, such as valine-citrulline (Val-Cit).

Materials:

  • Monoclonal antibody (mAb)

  • Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC) linker

  • Cytotoxic drug with an amine functional group (e.g., MMAE)

  • Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Antibody Reduction: a. Reduce the interchain disulfide bonds of the mAb with TCEP as described in Protocol 2.

  • Drug-Linker Conjugation: a. Dissolve the MC-Val-Cit-PABC-MMAE linker-payload in DMSO. b. Add a 3 to 5-fold molar excess of the drug-linker to the reduced antibody. c. Incubate for 1-2 hours at room temperature. d. Quench the reaction with an excess of N-acetylcysteine.

  • Purification and Characterization: a. Purify the ADC using an SEC column. b. Determine the average DAR by treating the ADC with a reducing agent (e.g., DTT) and analyzing the light and heavy chain fragments by RP-HPLC.[19]

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

Accurate determination of the DAR is crucial for ensuring the quality and consistency of an ADC.[19]

Method 1: UV-Vis Spectroscopy

This is a simple method for determining the average DAR.[17][]

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

  • The average DAR is the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) for cysteine-linked ADCs.[17][19]

  • Equilibrate an HIC column with a high-salt mobile phase.

  • Inject the ADC sample.

  • Elute the different DAR species using a decreasing salt gradient.

  • The peak area of each species is proportional to its relative abundance. The average DAR can be calculated from the weighted average of the different DAR species.[19]

Protocol 5: In Vitro Cytotoxicity Assay

This assay is used to evaluate the potency of the ADC in killing target cancer cells. The MTT or XTT assay is commonly used to measure cell viability.[20][21][22]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.[22][23]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a control substance.

  • Incubation: Incubate the plates for 48-72 hours.[23]

  • Cell Viability Measurement: a. For the MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.[20] b. For the XTT assay, add the XTT reagent and incubate for 2-4 hours.

  • Data Analysis: a. Read the absorbance at the appropriate wavelength using a microplate reader. b. Calculate the percentage of cell viability for each concentration. c. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.[20]

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes in ADC synthesis and function.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody mod_mAb Modified/Reduced mAb mAb->mod_mAb Modification/ Reduction conjugation Conjugation Reaction mod_mAb->conjugation drug Cytotoxic Drug drug_linker Activated Drug-Linker drug->drug_linker linker Cleavable Linker linker->drug_linker drug_linker->conjugation purification Purification (SEC) conjugation->purification ADC Antibody-Drug Conjugate purification->ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Cleavable_Linker_Mechanisms cluster_cell Target Tumor Cell cluster_release Payload Release ADC_circ ADC in Circulation (Stable) endosome Endosome/Lysosome (Low pH) ADC_circ->endosome Internalization cytoplasm Cytoplasm (Reducing Environment) ADC_circ->cytoplasm Internalization lysosome Lysosome (Proteases) ADC_circ->lysosome Internalization drug_release_pH Hydrazone Cleavage (Payload Release) endosome->drug_release_pH Acidic Environment drug_release_red Disulfide Cleavage (Payload Release) cytoplasm->drug_release_red High Glutathione drug_release_enz Peptide Cleavage (Payload Release) lysosome->drug_release_enz Cathepsin B

Caption: Mechanisms of payload release for different cleavable linkers.

DAR_Determination_Workflow cluster_hic HIC Analysis cluster_rphplc RP-HPLC Analysis ADC_sample ADC Sample hic_separation HIC Separation ADC_sample->hic_separation reduction Reduction (DTT) ADC_sample->reduction hic_peaks Chromatogram with DAR Species Peaks hic_separation->hic_peaks hic_calculation Calculate Average DAR hic_peaks->hic_calculation rphplc_separation RP-HPLC Separation reduction->rphplc_separation rphplc_peaks Light & Heavy Chain Peaks rphplc_separation->rphplc_peaks rphplc_calculation Calculate Average DAR rphplc_peaks->rphplc_calculation

Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bioconjugation with Azidoethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during bioconjugation experiments with Azidoethyl-SS-propionic acid and its N-hydroxysuccinimide (NHS) ester derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of low bioconjugation yield with this compound NHS ester?

Low yield in bioconjugation with this compound NHS ester can stem from several factors, primarily related to the reactivity of the NHS ester, the stability of the disulfide bond, and the integrity of the azide group. The most common culprits include:

  • Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation of primary amines on the target biomolecule. The rate of hydrolysis increases significantly with higher pH.

  • Suboptimal Reaction pH: The reaction with primary amines is most efficient at a pH range of 7.2 to 8.5.[1] A pH that is too low will result in the protonation of primary amines, rendering them non-nucleophilic. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing the amount of active reagent available for conjugation.

  • Presence of Nucleophilic Contaminants: Buffers containing primary amines, such as Tris, or other nucleophiles will compete with the target biomolecule for reaction with the NHS ester.

  • Premature Cleavage of the Disulfide Bond: The disulfide bond within the linker can be susceptible to reduction by certain reagents or under specific conditions, leading to the loss of the azide functionality before or during the conjugation reaction.

  • Instability of the Azide Group: While generally stable, the azide group can be sensitive to certain reducing agents, which might be present as contaminants.

Q2: My conjugation efficiency is poor. How can I optimize the reaction conditions?

Optimizing the reaction conditions is critical for achieving a high yield. Here’s a step-by-step guide to enhance your conjugation efficiency:

Troubleshooting Steps:

  • Verify Buffer Composition and pH:

    • Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

    • Confirm the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often cited as optimal for labeling biomolecules with NHS esters.[2]

  • Control Reagent Preparation and Addition:

    • The this compound NHS ester should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Aqueous solutions of the NHS ester are not stable and should be used without delay.[2]

    • Add the dissolved NHS ester to the protein solution dropwise while gently stirring to avoid localized high concentrations that can lead to protein precipitation.

  • Optimize Molar Ratio of Reactants:

    • A molar excess of the NHS ester is typically required to drive the reaction to completion, but an excessive amount can lead to over-labeling and protein aggregation. A common starting point is a 5- to 20-fold molar excess of the linker over the biomolecule.

  • Monitor Reaction Time and Temperature:

    • The reaction is typically carried out for 1 to 4 hours at room temperature or overnight at 4°C.[2] Longer reaction times may be necessary for more dilute protein solutions, but this also increases the risk of NHS ester hydrolysis.

Data Presentation

The efficiency of the NHS ester conjugation is a balance between the desired aminolysis reaction and the competing hydrolysis. The following tables summarize key quantitative data to aid in optimizing your reaction conditions.

Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This data highlights the increased rate of hydrolysis at higher pH, emphasizing the need for timely reactions.

Table 2: Relative Rates of Aminolysis vs. Hydrolysis

pHRelative Rate of AminolysisRelative Rate of HydrolysisOutcome
7.0ModerateLowSlower reaction, but higher stability of NHS ester
8.0HighModerateGood balance for efficient conjugation
8.5Very HighHighFaster reaction, but significant hydrolysis
9.0Very HighVery HighRapid hydrolysis, potentially lower yield

Note: The rate of aminolysis has been shown to be significantly lower than the rate of hydrolysis, in some cases by up to three orders of magnitude, underscoring the importance of optimizing conditions to favor the reaction with the amine.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound NHS ester

This protocol provides a general guideline for the conjugation of an antibody. Optimization may be required for different proteins.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • NHS Ester Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Slowly add the NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified conjugate.

Protocol 2: Cleavage of the Disulfide Bond for Analysis

This protocol is for the analytical cleavage of the disulfide bond to confirm the successful conjugation of the linker.

Materials:

  • Purified bioconjugate

  • Reducing agent (e.g., 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the purified conjugate, add the reducing agent to a final concentration of 10-20 mM.

  • Incubate at 37°C for 30-60 minutes.

  • Analyze the cleavage products by SDS-PAGE or mass spectrometry to confirm the release of the azide-containing portion of the linker.

Mandatory Visualization

Diagram 1: Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer (pH 7.2-8.5) Conjugation Mix Protein and NHS Ester (1-4h RT or O/N 4°C) Protein_Prep->Conjugation NHS_Ester_Prep Dissolve NHS Ester in Anhydrous DMSO NHS_Ester_Prep->Conjugation Quenching Add Quenching Buffer (e.g., Tris) Conjugation->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Analysis Characterize Conjugate Purification->Analysis

Caption: Workflow for bioconjugation with this compound NHS ester.

Diagram 2: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_pH Is Reaction pH Optimal (7.2-8.5)? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Buffer Exchange to Amine-Free Buffer Check_Buffer->Buffer_Exchange No Check_Reagent NHS Ester Freshly Prepared in Anhydrous Solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Prepare_Fresh Prepare Fresh NHS Ester Solution Check_Reagent->Prepare_Fresh No Check_Disulfide Potential Premature Disulfide Cleavage? Check_Reagent->Check_Disulfide Yes Prepare_Fresh->Check_Disulfide Avoid_Reducing Avoid Reducing Agents During Reaction Check_Disulfide->Avoid_Reducing Yes Optimize_Ratio Optimize Molar Ratio and Reaction Time Check_Disulfide->Optimize_Ratio No Avoid_Reducing->Optimize_Ratio Competing_Reactions cluster_aminolysis Desired Reaction cluster_hydrolysis Side Reaction NHS_Ester Azidoethyl-SS-propionic acid NHS ester Amine Primary Amine (-NH2) on Protein NHS_Ester->Amine Water Water (H2O) (especially at high pH) NHS_Ester->Water Amide_Bond Stable Amide Bond (Conjugate) Amine->Amide_Bond Aminolysis Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid Hydrolysis

References

How to prevent premature cleavage of disulfide linkers in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature cleavage of disulfide linkers in various experimental settings, including antibody-drug conjugates (ADCs), bioconjugation, and protein production.

Troubleshooting Guide

This guide addresses common issues related to disulfide linker instability.

Issue 1: Premature Cleavage of Disulfide Linker in Antibody-Drug Conjugates (ADCs) During Systemic Circulation

  • Possible Cause: Insufficient stability of the disulfide bond in the linker, leading to thiol-disulfide exchange with plasma components like albumin, free cysteine, or glutathione.[1][2]

  • Solution:

    • Increase Steric Hindrance: Modify the linker by introducing bulky groups, such as methyl groups, adjacent to the disulfide bond. This sterically protects the bond from attack by reducing agents.[][4][5][6][7] The stability of the linker can be fine-tuned by adjusting the level of steric hindrance.[4]

    • Optimize Linker Chemistry: Consider using disulfide re-bridging technologies. These reagents covalently link both sulfur atoms of a reduced native disulfide bond in an antibody, creating a more stable and homogeneous conjugate.[1][8]

    • Hydrophilic Modifications: Incorporate hydrophilic moieties like PEG into the linker design to potentially improve pharmacokinetics and stability.[]

Issue 2: Reduction of Disulfide Bonds in Monoclonal Antibodies (mAbs) During Cell Culture and Harvest

  • Possible Cause: Release of intracellular reducing enzymes (e.g., thioredoxin reductase) due to cell lysis from mechanical shear during harvest operations.[9][10][11] Low dissolved oxygen levels in the cell culture fluid can also contribute to a reducing environment.[11]

  • Solution:

    • Chemical Inhibition:

      • Add cupric sulfate (CuSO₄) to the cell culture media or post-harvest to inhibit reducing enzymes.[9][10][11]

      • Add EDTA to chelate metal ion cofactors of these enzymes.[10][11]

      • Supplement with L-cystine to help maintain a more oxidizing environment.[10][11]

      • Use a controlled amount of hydrogen peroxide to quench the reducing potential in the harvested cell culture fluid.[12]

    • Process Control:

      • Lower the pH of the harvested cell culture fluid to 5.0-5.5 to inactivate reducing enzymes.[10]

      • Implement air sparging to maintain adequate dissolved oxygen levels.[9]

      • Minimize mechanical stress during cell harvest to reduce cell lysis.[10][11]

      • Chill the harvested material to slow down enzymatic reduction.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to premature disulfide linker cleavage?

A1: Premature cleavage of disulfide linkers is primarily caused by:

  • Thiol-Disulfide Exchange: This is a common reaction where a free thiol group (from molecules like glutathione, which is abundant inside cells) attacks the disulfide bond, leading to its cleavage.[2][13][14] This is the intended mechanism for drug release inside tumor cells but can be a stability issue in the bloodstream.[][15]

  • Enzymatic Reduction: In bioprocessing, enzymes released from lysed cells, such as thioredoxin reductase, can catalytically reduce disulfide bonds.[11]

  • Alkaline Hydrolysis: Disulfide bonds can be susceptible to cleavage under alkaline (high pH) conditions.[16][17]

Q2: How does steric hindrance improve the stability of disulfide linkers?

A2: Steric hindrance refers to the presence of bulky chemical groups near a reactive site. In the context of disulfide linkers, placing groups like methyl groups on the carbon atoms adjacent to the disulfide bond physically obstructs the approach of reducing agents such as glutathione.[4][5][6] This increased steric bulk makes the thiol-disulfide exchange reaction less likely to occur, thereby enhancing the linker's stability in circulation.[][4]

Q3: What are disulfide re-bridging reagents and how do they enhance stability?

A3: Disulfide re-bridging reagents are chemical tools used to create a covalent bridge between the two sulfur atoms of a native disulfide bond in a protein (like an antibody) after it has been reduced.[1][8] This approach results in more homogeneous and stable antibody-drug conjugates compared to traditional maleimide conjugation, as it re-establishes a covalent linkage between the antibody chains.[1]

Q4: Can the pH of the buffer affect disulfide linker stability?

A4: Yes, the pH of the buffer is critical. Disulfide bonds are generally more stable at physiological pH (~7.4).[15] However, they can become susceptible to alkaline hydrolysis at higher pH values.[16][18] During bioprocessing, lowering the pH of harvested cell culture fluid can help prevent enzymatic reduction of disulfide bonds. For thiol-disulfide exchange reactions, the reactivity of the attacking thiol is also pH-dependent.

Q5: Are there alternatives to disulfide linkers for cleavable ADCs?

A5: Yes, other classes of cleavable linkers are used in ADC development, each with a distinct release mechanism:

  • Hydrazone Linkers: These are acid-labile and designed to cleave in the acidic environment of endosomes and lysosomes.[15][19][20]

  • Peptide Linkers: These are designed to be cleaved by specific proteases, like cathepsins, which are highly active inside lysosomes.[19][20][21]

  • β-glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[19][20]

Quantitative Data Summary

The stability of disulfide linkers is often evaluated by their half-life in plasma. The following table summarizes representative data for different disulfide linkers, highlighting the impact of steric hindrance.

Linker TypeSteric HindranceIn Vitro Stability (vs. DTT)Plasma Stability (in mice)Reference
huC242-SP-DM1 No methyl groupsLeast StableNot reported[4]
huC242-SPP-DM1 One methyl group (linker side)Intermediate StabilityIntermediate Stability[4]
huC242-SPDB-DM4 Two methyl groups (payload side)More StableMore Stable[4]
huC242-SS-DM1 Four methyl groups (two on each side)Most StableMost Stable[4]

Note: This table provides a qualitative comparison based on the findings in the cited literature. Direct quantitative values can vary significantly based on the specific experimental setup, including the antibody, payload, and analytical methods used.

Key Experimental Protocols

Protocol 1: General Procedure for Preventing Disulfide Bond Reduction During mAb Harvest

This protocol outlines steps to mitigate disulfide bond reduction in harvested cell culture fluid (HCCF).

  • Pre-Harvest (Optional):

    • Modify cell culture media with chemical inhibitors like cupric sulfate (CuSO₄) at an optimized concentration.

  • Harvest:

    • Minimize mechanical shear during centrifugation or filtration to reduce cell lysis.

  • Post-Harvest Chemical Addition:

    • Immediately after harvest, add a chemical inhibitor to the HCCF. Options include:

      • Cupric sulfate (CuSO₄)[11]

      • EDTA[11]

      • L-cystine[11]

    • The optimal concentration of the inhibitor should be determined empirically for each specific process.

  • pH Adjustment:

    • Lower the pH of the HCCF to a range of 5.0-5.5 to inhibit enzymatic activity.

  • Aeration:

    • If holding the HCCF, apply gentle air sparging to maintain dissolved oxygen levels and a non-reducing environment.

  • Temperature Control:

    • Store the HCCF at a reduced temperature (e.g., 2-8°C) to slow down the rate of any potential enzymatic reactions.[12]

Protocol 2: Assessing the In Vitro Plasma Stability of a Disulfide-Linked ADC

This protocol provides a general framework for evaluating the stability of an ADC in plasma.

  • Materials:

    • Purified ADC with a disulfide linker.

    • Control ADC (with a stable, non-cleavable linker, if available).

    • Freshly collected plasma (e.g., human, mouse) containing an anticoagulant.

    • Incubator set to 37°C.

    • Quenching solution (e.g., acidic solution to stop reactions).

    • Analytical instruments (e.g., LC-MS, HPLC).

  • Procedure:

    • Spike the ADC into the plasma at a defined concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.

    • Immediately quench the reaction in the aliquot.

    • Process the samples to analyze the amount of intact ADC. This can be done by:

      • Immunoaffinity capture followed by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[19]

      • Hydrophobic Interaction Chromatography (HIC)-HPLC to separate ADC species with different DARs.

    • Alternatively, extract and quantify the amount of free payload released into the plasma over time using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload against time.

    • Calculate the half-life (t₁/₂) of the ADC in plasma to quantify its stability.

Visualizations

experimental_workflow Workflow for Preventing Disulfide Reduction During Harvest cluster_prevention Prevention Strategies cluster_options Select Mitigation Option(s) start Start: Cell Culture Harvest minimize_shear Minimize Mechanical Shear start->minimize_shear hccf Harvested Cell Culture Fluid (HCCF) minimize_shear->hccf chemical_add Add Chemical Inhibitors (e.g., CuSO4, EDTA) hccf->chemical_add Inhibit Enzymes ph_adjust Adjust pH to 5.0-5.5 hccf->ph_adjust Inactivate Enzymes aeration Apply Air Sparging hccf->aeration Maintain Oxidizing State chill Chill HCCF hccf->chill Slow Reactions purification Proceed to Purification chemical_add->purification ph_adjust->purification aeration->purification chill->purification

Caption: Workflow for preventing disulfide bond reduction during cell culture harvest.

adc_release_mechanism Mechanism of Action for Disulfide-Linked ADCs cluster_circulation Systemic Circulation (High Stability) cluster_cell Target Tumor Cell (Reductive Environment) adc_circ ADC with Stable Sterically Hindered Disulfide Linker adc_bind 1. ADC Binds to Tumor Antigen adc_circ->adc_bind Targeting internalization 2. Internalization (Endocytosis) adc_bind->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome cleavage 4. Disulfide Cleavage by Glutathione (GSH) lysosome->cleavage drug_release 5. Payload Release cleavage->drug_release cell_death 6. Cytotoxicity & Apoptosis drug_release->cell_death

Caption: Intended mechanism of action for a disulfide-linked ADC.

References

Common issues with NHS ester reactions and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during NHS ester reactions.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific issues that may arise during your experiments.

Problem: Low or No Conjugation Efficiency

Low labeling efficiency is a frequent challenge in NHS ester chemistry. The following guide will help you identify the potential cause and implement a solution.

Troubleshooting Workflow

Low_Conjugation_Efficiency cluster_reagents Reagent Issues cluster_buffer Buffer Problems cluster_reaction Reaction Condition Faults cluster_protein Protein-Specific Issues start Start: Low Conjugation Efficiency check_reagents 1. Check NHS Ester Reagent start->check_reagents reagent_hydrolyzed Is the NHS ester hydrolyzed? check_reagents->reagent_hydrolyzed check_buffer 2. Verify Buffer Conditions buffer_amines Does the buffer contain primary amines (e.g., Tris, glycine)? check_buffer->buffer_amines check_reaction_params 3. Assess Reaction Parameters low_concentration Is the protein concentration too low? check_reaction_params->low_concentration check_protein 4. Evaluate Protein Sample amine_accessibility Are primary amines accessible? check_protein->amine_accessibility solution Solution: Optimized Conjugation reagent_hydrolyzed->check_buffer No reagent_storage Incorrect storage? reagent_hydrolyzed->reagent_storage Yes reagent_solubility Poor solubility? reagent_storage->reagent_solubility No use_fresh_reagent Use fresh, high-quality NHS ester. Store desiccated at recommended temperature. reagent_storage->use_fresh_reagent Yes reagent_solubility->check_buffer No use_anhydrous_solvent Dissolve in anhydrous DMSO or DMF immediately before use. reagent_solubility->use_anhydrous_solvent Yes use_fresh_reagent->check_buffer use_anhydrous_solvent->check_buffer buffer_ph Is the pH outside the optimal range (7.2-8.5)? buffer_amines->buffer_ph No perform_buffer_exchange Perform buffer exchange into an amine-free buffer like PBS, HEPES, or borate. buffer_amines->perform_buffer_exchange Yes buffer_ph->check_reaction_params No adjust_ph Adjust pH to 7.2-8.5 using a calibrated meter. buffer_ph->adjust_ph Yes perform_buffer_exchange->check_reaction_params adjust_ph->check_reaction_params temp_time Are temperature and incubation time optimal? low_concentration->temp_time No increase_concentration Increase protein concentration (≥2 mg/mL is recommended). low_concentration->increase_concentration Yes temp_time->check_protein Yes optimize_temp_time Try reacting at 4°C overnight to minimize hydrolysis or extend room temperature incubation. temp_time->optimize_temp_time No increase_concentration->check_protein optimize_temp_time->check_protein protein_purity Is the protein pure? amine_accessibility->protein_purity Yes denature_protein Consider mild denaturation to expose amines (use with caution). amine_accessibility->denature_protein No protein_purity->solution Yes purify_protein Ensure high protein purity. protein_purity->purify_protein No denature_protein->solution purify_protein->solution General_Labeling_Workflow start Start: Protein Sample buffer_exchange 1. Buffer Exchange (if necessary) into amine-free buffer start->buffer_exchange prepare_nhs 2. Prepare NHS Ester Stock Solution (in anhydrous DMSO/DMF) buffer_exchange->prepare_nhs conjugation 3. Conjugation Reaction Add NHS ester to protein (e.g., 1-4 hours at RT) prepare_nhs->conjugation quenching 4. Quench Reaction (e.g., add 1M Tris-HCl) conjugation->quenching purification 5. Purify Conjugate (e.g., desalting column) quenching->purification end End: Labeled Protein purification->end

Stability of Azidoethyl-SS-propionic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-propionic acid. This guide provides detailed information on the stability of this crosslinker under various experimental conditions, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3][4][5] Under these conditions, the compound is stable for an extended period.

Q2: What are the main functional groups of this compound and their reactivity?

A2: this compound is a trifunctional crosslinker featuring:

  • An azide group (-N₃) for use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition "click chemistry" reactions.

  • A disulfide bond (-S-S-) that is cleavable by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][6]

  • A carboxylic acid group (-COOH) which can be activated (e.g., with EDC, HATU) to form a stable amide bond with primary amines.[1]

Q3: At what temperatures does the azide group decompose?

Q4: How does pH affect the stability of the disulfide bond?

A4: The disulfide bond is susceptible to cleavage by reducing agents. This cleavage is generally more efficient at pH values above 7.5. At lower pH, the rate of reduction is slower. Conversely, in the absence of a reducing agent, disulfide bonds can undergo exchange reactions, particularly at alkaline pH, which can lead to scrambling. For controlled cleavage, it is recommended to use a sufficient concentration of a reducing agent like DTT or TCEP in a buffer system that maintains the desired pH.[6]

Q5: Is the propionic acid moiety susceptible to hydrolysis?

A5: The carboxylic acid group itself is stable. However, if the carboxylic acid is derivatized to an ester (for example, an NHS ester for amine coupling), that ester bond can be susceptible to hydrolysis.[10][11][12] The rate of hydrolysis is significantly increased at high pH (alkaline hydrolysis) and to a lesser extent at very low pH (acid-catalyzed hydrolysis). At neutral pH, the rate of hydrolysis for most esters is slow but should be considered during long-term experiments in aqueous solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no "click" reaction efficiency Degradation of the azide group.Avoid exposing the compound to high temperatures or harsh acidic/basic conditions for extended periods. Prepare fresh solutions of the crosslinker for your experiments.
Incomplete dissolution of the crosslinker.Ensure the compound is fully dissolved in a suitable organic solvent like DMSO or DMF before adding to your aqueous reaction mixture.
Incomplete cleavage of the disulfide bond Insufficient reducing agent.Increase the concentration of DTT or TCEP. A 10-50 mM concentration of DTT is commonly used.
Suboptimal pH for reduction.Perform the cleavage reaction at a pH between 7.5 and 8.5 to enhance the efficiency of the reducing agent.
Re-oxidation of the cleaved thiols.If the reducing agent is removed, the resulting free thiols can re-oxidize to form disulfide bonds. Keep a low concentration of the reducing agent present if re-oxidation is a concern. Consider working in an oxygen-free environment.[6]
Low efficiency of amine coupling (via carboxylic acid) Hydrolysis of the activated ester (e.g., NHS ester).Prepare the activated ester immediately before use. Perform the coupling reaction in a timely manner and at a controlled pH (typically 7.2-8.5).
Inactive carboxylic acid.Ensure your coupling reagents (e.g., EDC, HATU) are fresh and active.
Unexpected side products Instability of the molecule under specific experimental conditions.Review the pH and temperature of all reaction and purification steps. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section).

Stability Data

Disclaimer: The following tables present illustrative data based on the general chemical properties of the functional groups in this compound. Specific, experimentally determined stability data for this compound is not currently available in the public domain. Researchers should validate the stability for their specific experimental conditions.

Table 1: Illustrative Temperature Stability of this compound in Aqueous Buffer (pH 7.4) over 24 hours

TemperatureEstimated % Intact CompoundPrimary Degradation Pathway
-20°C (in solution)>99%Minimal degradation
4°C~98%Slow hydrolysis of adventitious esters, potential for disulfide exchange
25°C (Room Temp)~90-95%Increased rate of hydrolysis and disulfide exchange
37°C~85-90%Accelerated degradation
50°C<80%Significant degradation, potential for azide decomposition

Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C over 24 hours

pHEstimated % Intact CompoundPrimary Degradation Pathway
3.0~95%Slow acid-catalyzed hydrolysis of ester impurities
5.0~98%Relatively stable
7.4~90-95%Moderate rate of disulfide exchange
9.0<85%Accelerated disulfide exchange and potential hydrolysis of amide linkages if formed

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method to determine the stability of this compound under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate, acetate, borate)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Sample Preparation:

    • For each condition to be tested (specific pH and temperature), dilute the stock solution into the corresponding aqueous buffer to a final concentration of 1 mg/mL.

    • Prepare multiple aliquots for each condition to be analyzed at different time points.

  • Incubation:

    • Place the aliquots in temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C, water bath at 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take one aliquot from each condition.

    • Quench any potential reaction by adding an equal volume of a solution like 0.1% TFA in acetonitrile.

    • Store the quenched samples at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. A typical method would be a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

    • The peak corresponding to the intact this compound should be identified (usually the major peak at time zero).

  • Data Analysis:

    • Calculate the peak area of the intact compound at each time point for each condition.

    • Normalize the peak area at each time point to the peak area at time zero to determine the percentage of the remaining intact compound.

    • Plot the percentage of the intact compound versus time to determine the degradation kinetics.

Visualizations

G cluster_molecule This compound cluster_reactivity Functional Group Reactivity Azide Azide (-N₃) Ethyl Ethyl Linker Azide->Ethyl Click Click Chemistry (with Alkynes) Azide->Click Disulfide Disulfide (-S-S-) Ethyl->Disulfide PropionicAcid Propionic Acid (-COOH) Disulfide->PropionicAcid Reduction Reduction (e.g., DTT, TCEP) Disulfide->Reduction AmineCoupling Amine Coupling (with Amines, post-activation) PropionicAcid->AmineCoupling

Caption: Molecular structure and reactivity of this compound.

G start Prepare Stock Solution (in DMSO) prepare_samples Dilute in Buffers (various pH) start->prepare_samples incubate Incubate at Different Temperatures prepare_samples->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze end Determine Degradation Kinetics analyze->end

Caption: Experimental workflow for stability testing.

References

Validation & Comparative

Unlocking Deeper Proteomic Insights: The Advantages of Cleavable Linkers in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of protein interactions and structural analysis, the choice of chemical tools can profoundly impact the quality and depth of mass spectrometry data. This guide provides an objective comparison of cleavable and non-cleavable linkers, highlighting the significant advantages offered by cleavable chemistries in modern mass spectrometry-based proteomics.

The fundamental goal of using crosslinkers is to create stable covalent bonds between interacting proteins or within a single protein, capturing a snapshot of their spatial arrangement. While non-cleavable linkers form permanent bonds, cleavable linkers possess a strategically placed labile bond that can be broken under specific conditions. This key difference has significant implications for experimental workflows and, most importantly, the complexity of data analysis.[1][2]

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Linkage Reversible, can be broken by specific stimuli (e.g., chemicals, light, or collision-induced dissociation in the mass spectrometer).[1]Permanent, stable covalent bond.[1]
Primary Applications Cross-linking Mass Spectrometry (XL-MS), enrichment of cross-linked peptides, multi-stage mass spectrometry (MSn) analysis.[1]Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE analysis.
Key Advantages Simplifies mass spectrometry data analysis, reduces false-positive identifications, and allows for the enrichment of cross-linked species.[1][3]High stability, well-established protocols, and straightforward for applications not involving mass spectrometry-based identification of cross-linked peptides.
Key Disadvantages Can be less stable under certain conditions and may require additional experimental steps for cleavage.[2]Complicates the analysis of cross-linked peptides by mass spectrometry, leading to complex spectra that are difficult to interpret.[2]

Delving Deeper: The Power of Cleavability in Mass Spectrometry

The primary advantage of using cleavable linkers, particularly those that are mass spectrometry (MS)-cleavable, lies in the simplification of data analysis. In a typical XL-MS experiment, the identification of two peptides cross-linked together from a complex mixture is a significant bioinformatic challenge.[1][4]

With a non-cleavable linker, the two peptides remain attached throughout the analysis, resulting in a complex fragmentation spectrum that contains fragment ions from both peptides. This "n-squared problem" makes it computationally intensive and often ambiguous to identify the individual peptides.[5]

MS-cleavable linkers, such as Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU), are designed to fragment within the mass spectrometer at a lower energy than the peptide backbones.[6] This generates a characteristic signature, often a doublet of peaks with a specific mass difference, which unequivocally identifies a spectrum as containing a cross-linked species. This initial identification dramatically reduces the search space for peptide identification.[3] Subsequently, the individual peptides can be sequenced in a second fragmentation event (MS³), leading to more confident and accurate identifications.[7]

This simplified data analysis workflow directly translates to a higher number of confident cross-link identifications, providing a more comprehensive view of protein interaction networks.

Quantitative Performance: A Comparative Look

While direct head-to-head comparisons under identical conditions are limited in the literature, the available data consistently demonstrates the superior performance of cleavable linkers in identifying cross-linked peptides in complex samples.

Study FocusCleavable LinkerNon-Cleavable LinkerNumber of Unique Cross-linked Peptides IdentifiedReference
Cysteine-Enriched Proteome ProfilingDialkoxydiphenylsilane (DADPS)Azobenzene (AZO)DADPS yielded a significantly higher number of unique cysteine residues.[8]
Protein Interactome MappingDUCCTBS3DUCCT yielded a higher number of protein identifications.[2]
Analysis of a Homodimeric ProteinDSSODSSDSSO enabled more confident identification of cross-linked peptides.[9]

Visualizing the Workflow Advantage

The experimental workflows for cleavable and non-cleavable linkers diverge significantly after the initial cross-linking and digestion steps, as illustrated in the diagrams below.

Cleavable_Linker_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Cross-linking Protein Cross-linking Proteolytic Digestion Proteolytic Digestion Protein Cross-linking->Proteolytic Digestion Enrichment of Cross-linked Peptides (Optional) Enrichment of Cross-linked Peptides (Optional) Proteolytic Digestion->Enrichment of Cross-linked Peptides (Optional) LC-MS/MS (MS2) LC-MS/MS (MS2) Enrichment of Cross-linked Peptides (Optional)->LC-MS/MS (MS2) MS3 Fragmentation MS3 Fragmentation LC-MS/MS (MS2)->MS3 Fragmentation Cleavage of Linker Simplified Database Search Simplified Database Search MS3 Fragmentation->Simplified Database Search Confident Cross-link Identification Confident Cross-link Identification Simplified Database Search->Confident Cross-link Identification

Fig 1. Experimental workflow using a cleavable linker.

NonCleavable_Linker_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Cross-linking Protein Cross-linking Proteolytic Digestion Proteolytic Digestion Protein Cross-linking->Proteolytic Digestion LC-MS/MS (MS2) LC-MS/MS (MS2) Proteolytic Digestion->LC-MS/MS (MS2) Complex Database Search Complex Database Search LC-MS/MS (MS2)->Complex Database Search Ambiguous Cross-link Identification Ambiguous Cross-link Identification Complex Database Search->Ambiguous Cross-link Identification

Fig 2. Experimental workflow using a non-cleavable linker.

Detailed Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the use of a popular MS-cleavable cross-linker, Disuccinimidyl sulfoxide (DSSO).

Protocol 1: In-vitro Cross-linking of a Purified Protein Complex with DSSO

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5-8.0)

  • Disuccinimidyl sulfoxide (DSSO)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Protein Preparation: Ensure the protein complex is in an amine-free buffer at a concentration of 1-5 mg/mL.

  • DSSO Stock Solution: Immediately before use, prepare a 25 mM stock solution of DSSO in anhydrous DMSO.

  • Cross-linking Reaction: Add the DSSO stock solution to the protein complex to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column according to the manufacturer's instructions. Elute the peptides in a solution of 50-80% ACN with 0.1% formic acid.

  • Sample Storage: Dry the eluted peptides in a vacuum centrifuge and store at -20°C until mass spectrometry analysis.[10]

Protocol 2: Enrichment of DSSO Cross-linked Peptides by Size Exclusion Chromatography (SEC)

Materials:

  • Digested and desalted peptide mixture from Protocol 1

  • Size exclusion chromatography (SEC) column suitable for peptide separation

  • SEC mobile phase (e.g., 30% ACN, 0.1% TFA)

  • HPLC system

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptide sample in the SEC mobile phase.

  • SEC Separation: Inject the sample onto the SEC column and run the separation according to the column manufacturer's instructions. Cross-linked peptides, being larger, will elute earlier than the majority of linear peptides.

  • Fraction Collection: Collect fractions corresponding to the early-eluting peaks.

  • Fraction Pooling and Drying: Pool the fractions containing the enriched cross-linked peptides and dry them in a vacuum centrifuge.

  • Desalting: Desalt the enriched peptides using a C18 spin column before mass spectrometry analysis.[9]

Protocol 3: Mass Spectrometry Analysis of DSSO Cross-linked Peptides

Instrumentation:

  • A high-resolution Orbitrap mass spectrometer equipped with a nano-electrospray ionization source is recommended.

LC-MS/MS Parameters:

  • Liquid Chromatography: Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • MS1 Scan: Acquire full scan MS spectra in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1800.

  • MS2 Scan (CID): Use a data-dependent acquisition mode to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID). The characteristic cleavage of the DSSO linker will occur at this stage.

  • MS3 Scan (HCD): Trigger an MS3 scan on the characteristic DSSO fragment ions using higher-energy collisional dissociation (HCD) to sequence the individual peptides.[11]

Data Analysis:

  • Utilize specialized software such as XlinkX, MeroX, or MaxLynx to identify the cross-linked peptides from the acquired MS data.[5][12] These programs are designed to recognize the specific fragmentation patterns of MS-cleavable linkers.

Conclusion

The adoption of cleavable linkers, particularly MS-cleavable variants, represents a significant advancement in the field of proteomics. By simplifying the complex task of identifying cross-linked peptides, these reagents empower researchers to generate more comprehensive and reliable data on protein-protein interactions and protein structure. While non-cleavable linkers remain valuable for specific applications, the clear advantages in data analysis make cleavable linkers the superior choice for in-depth mass spectrometry-based structural proteomics. As the technology continues to evolve, the development of novel cleavable linker chemistries promises to further expand our ability to unravel the intricate molecular machinery of the cell.

References

A Comparative Guide to Azidoethyl-SS-propionic acid and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, "click chemistry" has become an indispensable tool for its efficiency and selectivity.[1] Among the diverse array of reagents available, Azidoethyl-SS-propionic acid stands out due to its integrated cleavable disulfide linker, offering unique advantages for applications such as antibody-drug conjugates (ADCs) and targeted drug delivery.[2][3] This guide provides an objective comparison of this compound with other common click chemistry reagents, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a heterobifunctional crosslinker featuring two key functionalities:

  • An azide group: This allows for participation in click chemistry reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • A disulfide bond: This bond can be cleaved under mild reducing conditions, for instance, using dithiothreitol (DTT), enabling the controlled release of conjugated molecules.[5]

  • A carboxylic acid group: This terminal group can be activated (e.g., with EDC or HATU) to form stable amide bonds with primary amines on biomolecules like proteins and antibodies.[5]

Its structure makes it particularly suitable for applications requiring the reversible attachment of molecules.[6]

Comparison with Other Click Chemistry Reagents

The choice of a click chemistry reagent is dictated by the specific requirements of an experiment, such as the need for biocompatibility, reaction speed, and cleavability. A primary distinction is between copper-catalyzed and copper-free methods.[7]

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC is renowned for its fast reaction kinetics and high yields.[8][9] It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. While highly efficient, the cytotoxicity of copper has been a concern for in vivo applications.[10][11] However, the development of copper-chelating ligands like THPTA and BTTAA has significantly improved the biocompatibility of CuAAC, making it a viable option for labeling living cells.[7][10][12] Ligand-accelerated CuAAC can achieve effective labeling in as little as 3-5 minutes.[13]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC offers a copper-free alternative, making it inherently more biocompatible for in vivo studies.[11][14] This reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[3][15] The primary trade-off for eliminating copper is generally slower reaction kinetics compared to CuAAC.[16]

3. Other Click Reactions:

Beyond azide-alkyne cycloadditions, other bioorthogonal reactions exist, such as the Staudinger ligation and inverse-electron-demand Diels-Alder (IEDDA) reactions.[16][17] IEDDA, involving tetrazines and strained alkenes, is known for its exceptionally fast kinetics.[17]

The table below summarizes the key characteristics of these methods.

FeatureThis compound (in CuAAC)This compound (in SPAAC)Non-cleavable Azides (e.g., Benzyl Azide in CuAAC)DBCO Reagents (in SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionCopper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Cleavability Yes (Disulfide bond)Yes (Disulfide bond)NoNo
Biocompatibility Moderate (Improved with ligands)High[11]Moderate (Improved with ligands)[12]High[11]
Reaction Kinetics Fast[8]Moderate to Fast[16]Fast[8]Moderate to Fast[16]
Key Advantage Controlled release of cargoBiocompatible and controlled releaseHigh reaction speed and efficiencyHigh biocompatibility
Common Applications ADCs, pull-down assays, drug delivery[2]Live-cell imaging, in vivo labelingBioconjugation, material science[8]Live-cell imaging, in vivo labeling[15]

Experimental Data and Protocols

Quantitative Comparison of Reaction Kinetics

The efficiency of click reactions is often evaluated by their second-order rate constants. The following table provides a comparison of approximate rate constants for different click chemistry reactions.

ReactionReagentsRate Constant (M⁻¹s⁻¹)Reference
CuAAC Azide + Terminal Alkyne10² - 10⁴[17]
SPAAC Azide + DBCO~1[16]
SPAAC Azide + BCN~0.1[17]
IEDDA Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶[17]

Note: Rate constants can vary significantly based on the specific reactants, solvents, and catalysts used.

Experimental Workflows and Protocols

Workflow for Protein Enrichment using a Cleavable Click Chemistry Reagent

This workflow illustrates the use of a cleavable azide reagent, such as this compound, for the enrichment and subsequent identification of target proteins from a complex mixture.

G cluster_0 Step 1: Labeling cluster_1 Step 2: Capture cluster_2 Step 3: Elution and Analysis A Alkyne-tagged Protein C CuAAC Reaction A->C B Azidoethyl-SS-propionic acid-biotin B->C E Biotinylated Protein Complex C->E Formation of biotinylated protein D Streptavidin Beads F Incubation D->F E->F G Wash Beads F->G Capture of complex H Cleavage with DTT G->H I Mass Spectrometry H->I

Workflow for protein enrichment using a cleavable linker.
General Protocol for Protein Labeling via CuAAC

This protocol provides a general method for labeling a protein containing a terminal alkyne with an azide-functionalized molecule like this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing reagent (e.g., this compound derivative).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water).

  • DMSO for dissolving reagents if necessary.

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-containing reagent. The molar ratio will depend on the specific application and may require optimization.

  • Add the THPTA ligand to the reaction mixture. A common final concentration is 1-5 mM.

  • Add the CuSO₄ solution. A typical final concentration is 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction time may be optimized.

  • The labeled protein can then be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or precipitation.[18]

Protocol for Cleavage of Disulfide Bonds

Materials:

  • Protein conjugate with a disulfide linker.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Dissolve the disulfide-linked conjugate in the buffer.

  • Add DTT or TCEP to a final concentration of 10-50 mM.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The cleaved components can then be separated and analyzed as required.

Logical Relationship of Click Chemistry Choices

The selection of a click chemistry strategy involves a series of considerations, as depicted in the following diagram.

G A Experimental Goal B In vivo / Live Cell? A->B D SPAAC (e.g., DBCO, BCN) B->D Yes E CuAAC (with ligands) B->E No / Tolerable C Need for Cleavability? F Use Cleavable Reagent (e.g., this compound) C->F Yes G Use Non-cleavable Reagent C->G No D->C E->C

Decision tree for selecting a click chemistry strategy.

Conclusion

This compound is a valuable reagent in the click chemistry toolbox, particularly for applications that benefit from the controlled cleavage and release of conjugated molecules. While CuAAC offers faster kinetics, the biocompatibility of SPAAC makes it the preferred choice for many in vivo and live-cell applications.[7] The decision between these and other click chemistry reagents should be guided by the specific demands of the experimental system, including the need for biocompatibility, reaction speed, and the utility of a cleavable linker.

References

A Researcher's Guide to Mass Spectrometry Analysis of Peptides Crosslinked with Azidoethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful analytical tool. This guide provides a comprehensive comparison of Azidoethyl-SS-propionic acid, a versatile crosslinker, with other commonly used reagents, supported by experimental data and detailed protocols to inform your experimental design.

This compound NHS ester is a trifunctional, cleavable crosslinking reagent that offers a unique combination of features for XL-MS studies. Its N-hydroxysuccinimide (NHS) ester reacts with primary amines (lysine residues and N-termini) on proteins, forming stable amide bonds. The central disulfide bond allows for cleavage of the crosslinker under reducing conditions, simplifying the analysis of complex crosslinked peptide spectra. Furthermore, the terminal azide group enables the selective enrichment of crosslinked peptides via click chemistry, a significant advantage for identifying low-abundance species.

Performance Comparison with Alternative Crosslinkers

The choice of crosslinker is critical for the success of an XL-MS experiment. Here, we compare this compound with other widely used crosslinkers, including the MS-cleavable reagents DSSO and DSBU, and the non-cleavable reagent DSS.

FeatureThis compoundDSSO (Disuccinimidyl sulfoxide)DSBU (Disuccinimidyl dibutyric urea)DSS (Disuccinimidyl suberate)
Reactive Group NHS esterNHS esterNHS esterNHS ester
Specificity Primary aminesPrimary aminesPrimary aminesPrimary amines
Cleavability Reducible Disulfide BondMS-cleavable (CID)MS-cleavable (CID)Non-cleavable
Enrichment Azide (Click Chemistry)None inherentNone inherentNone inherent
Spacer Arm Length ~11.9 Å10.1 Å12.5 Å11.4 Å
Crosslinking Efficiency Moderate to HighModerateModerate to HighHigh
Data Analysis Simplified by cleavage and enrichmentSimplified by MS-cleavageSimplified by MS-cleavageComplex

Table 1: Comparison of key features of common crosslinkers. The data is compiled from various sources detailing the chemical properties and applications of these reagents.

Quantitative data from studies using azide-tagged cleavable crosslinkers, such as azide-A-DSBSO which is structurally similar to this compound, demonstrate the significant advantage of the enrichment feature. For instance, enrichment of azide-tagged crosslinked peptides using DBCO-coupled beads can increase the number of identified crosslinks by a factor of 4-5.[1] In one study, the number of detectable cross-links from recombinant Cas9 protein increased from approximately 100 before enrichment to 580 after enrichment.[1]

ConditionNumber of Unique Crosslinks Identified
Before Enrichment ~100
After Enrichment with DBCO beads 580

Table 2: Enrichment efficiency of an azide-tagged, cleavable crosslinker on a model protein (Cas9). This data highlights the substantial improvement in crosslink identification following affinity enrichment.[1]

Experimental Protocols

Success in XL-MS hinges on meticulous experimental execution. Below are detailed protocols for the key stages of an experiment using this compound.

In-solution Protein Crosslinking
  • Protein Preparation: Prepare the protein of interest in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution at a molar excess ranging from 25:1 to 100:1 (crosslinker:protein). Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl (pH 7.5), to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Enrichment of Azide-Crosslinked Peptides using Click Chemistry
  • Protein Digestion: Reduce the disulfide bonds in the crosslinked protein with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • Click Reaction: To the digested peptide mixture, add a DBCO (Dibenzocyclooctyne) functionalized resin (e.g., DBCO-sepharose beads). The azide group on the crosslinker will react with the DBCO group on the beads via a copper-free click reaction. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing: Wash the beads extensively with a series of buffers (e.g., high salt, urea, and organic solvent washes) to remove non-specifically bound peptides.

  • Elution: Elute the enriched crosslinked peptides from the beads by cleaving the disulfide bond within the crosslinker. This is achieved by incubating the beads with a reducing agent such as 10 mM DTT in a suitable buffer for 30 minutes at 56°C.

Mass Spectrometry Analysis
  • LC-MS/MS Analysis: Analyze the enriched and cleaved peptides by nano-LC-MS/MS. A typical setup would involve a C18 reversed-phase column with a gradient of increasing acetonitrile concentration to separate the peptides.

  • MS Parameters:

    • MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1800.

    • MS/MS Scan: Use a data-dependent acquisition mode to select the most intense precursor ions for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods.

    • Inclusion List: To specifically target the now linear peptides that were previously crosslinked, an inclusion list can be created based on the expected masses of the cleaved peptide arms.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using Graphviz, outlines the key steps from protein crosslinking to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry cluster_output Output Protein Protein Sample Crosslinking Crosslinking with This compound Protein->Crosslinking Add Crosslinker Quenching Quenching Crosslinking->Quenching Add Tris Buffer Digestion Reduction, Alkylation, & Tryptic Digestion Quenching->Digestion Click_Reaction Click Reaction with DBCO-Beads Digestion->Click_Reaction Washing Wash Beads Elution Elution with DTT LC_MSMS nano-LC-MS/MS Elution->LC_MSMS Data_Analysis Data Analysis (e.g., MeroX, pLink) LC_MSMS->Data_Analysis Identified_Crosslinks Identified Crosslinked Peptides Data_Analysis->Identified_Crosslinks

Figure 1. Experimental workflow for XL-MS using this compound.

Logical Framework for Data Analysis

The analysis of data from cleavable crosslinkers like this compound follows a distinct logical path compared to non-cleavable crosslinkers. The ability to cleave the crosslinker simplifies the identification of the constituent peptides.

data_analysis_logic Start MS/MS Spectrum of Enriched & Cleaved Peptides Search Database Search for Single Peptides Start->Search Identify Identify Individual Peptide Sequences Search->Identify Reconstruct Reconstruct Original Crosslinked Pair Identify->Reconstruct Validate Validate Crosslink (e.g., FDR calculation) Reconstruct->Validate

Figure 2. Data analysis logic for disulfide-cleavable crosslinked peptides.

By leveraging the unique properties of this compound, particularly its cleavable disulfide bond and azide handle for enrichment, researchers can significantly enhance the depth and reliability of their XL-MS studies, ultimately leading to a more profound understanding of protein structure and function.

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with Azidoethyl-SS-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using the Azidoethyl-SS-propionic acid linker with other common linker technologies. The objective is to offer a clear, data-driven overview of its performance characteristics to aid in the selection and design of next-generation ADCs.

Introduction to this compound Linker

The this compound linker is a cleavable linker technology used in the synthesis of ADCs. Its structure incorporates two key functionalities: an azide group, which allows for bio-orthogonal conjugation to a payload via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition), and a disulfide bond.[1][2] This disulfide bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the intracellular space, such as the cytoplasm, which has a higher concentration of glutathione compared to the bloodstream.[][4] This targeted release mechanism aims to minimize off-target toxicity and enhance the therapeutic window of the ADC. The linker can be activated with an N-hydroxysuccinimide (NHS) ester to facilitate conjugation to primary amines (e.g., lysine residues) on the antibody.[5]

Performance Comparison of ADC Linkers

The choice of linker is critical to the efficacy and safety of an ADC. The following tables provide a comparative summary of key performance parameters for ADCs synthesized with different linker technologies. While direct head-to-head experimental data for the this compound linker is limited in publicly available literature, the data for other disulfide linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), are presented as a representative for this class of linker chemistry.

Table 1: Drug-to-Antibody Ratio (DAR) and Distribution

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its potency and pharmacokinetic properties.[6][7]

Linker TechnologyConjugation ChemistryTypical Average DARDAR RangeAnalytical MethodReference
Disulfide (e.g., this compound) Lysine ε-amino group (via NHS ester)3.5 - 4.50 - 8HIC-HPLC, RP-HPLC, LC-MS[8][9]
MC-Val-Cit-PABC Cysteine thiol (from reduced interchain disulfides)~40 - 8HIC-HPLC, RP-HPLC, LC-MS[8][10]
SMCC (non-cleavable) Lysine ε-amino group3.50 - 8HIC-HPLC, LC-MS[8][11]
Table 2: In Vitro Plasma Stability

Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicity.[6][12]

Linker TechnologyStability MetricPlasma SourceIncubation TimeStability (% Intact ADC or % Payload Release)Analytical MethodReference
Disulfide (general) % Payload ReleaseHuman7 days<5%LC-MS[13]
MC-Val-Cit-PABC % Intact ADCMouse14 days>95%LC-MS[14]
SMCC (non-cleavable) % Intact ADCHuman7 days>95%ELISA[15]
Table 3: In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its potency against target cancer cells.

ADC (Antibody-Payload)Linker TechnologyTarget Cell LineIC50Reference
Trastuzumab-MMAEDisulfide (SPDB) SK-BR-3 (HER2+)~10 ng/mL[15]
Trastuzumab-MMAEMC-Val-Cit-PABC SK-BR-3 (HER2+)~13-50 ng/mL[15]
Trastuzumab-DM1 (T-DM1)SMCC (non-cleavable) SK-BR-3 (HER2+)~10-30 ng/mL[15]
Generic ADC-MMAEDisulfide VariousVaries[14]
Generic ADC-MMAEMC-Val-Cit-PABC VariousVaries[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of ADCs.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.

  • Monitor the absorbance at 280 nm.

  • The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

  • Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC sample

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, capture the ADC from the plasma using affinity capture beads.

  • Wash the beads to remove unbound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the average DAR as described in Protocol 1. A decrease in the average DAR over time indicates payload deconjugation.

  • Alternatively, the plasma supernatant (after ADC capture) can be analyzed by LC-MS/MS to quantify the amount of released free payload.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • ADC sample, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting model.

Visualizations

ADC Synthesis and Mechanism of Action

ADC_Synthesis_and_Action cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody (mAb) Conjugation Lysine Conjugation Antibody->Conjugation Linker Azidoethyl-SS-propionic acid-NHS ester Linker->Conjugation Payload Alkyne-Payload Click_Reaction Click Chemistry (SPAAC or CuAAC) Payload->Click_Reaction mAb_Linker mAb-Linker-N3 Conjugation->mAb_Linker ADC ADC Click_Reaction->ADC Final ADC mAb_Linker->Click_Reaction Binding ADC->Binding 1. Binding to Antigen Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Endosome/ Lysosome Internalization->Lysosome Release 3. Payload Release (Disulfide Cleavage) Lysosome->Release Apoptosis 4. Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow of ADC synthesis using this compound and its mechanism of action.

Structure of this compound Linker

Linker_Structure cluster_linker This compound Linker Structure Azide N3 (Azide Group) - For Payload Conjugation Ethyl -(CH2)2- Azide->Ethyl Disulfide -S-S- (Disulfide Bond) - Cleavage Site Ethyl->Disulfide Propionic_acid -(CH2)2-COOH (Propionic Acid) - For Antibody Conjugation (as NHS ester) Disulfide->Propionic_acid

Caption: Chemical structure of the this compound linker.

General Signaling Pathway for ADC-Induced Apoptosis

ADC_Apoptosis_Pathway cluster_pathway Apoptosis Signaling ADC Internalized ADC Payload Released Cytotoxic Payload (e.g., MMAE, DM1) ADC->Payload Disulfide Cleavage Tubulin Tubulin Polymerization Payload->Tubulin Inhibition (for MMAE/DM1) DNA DNA Payload->DNA Damage (for other payloads) Apoptosis Apoptosis Tubulin->Apoptosis Mitochondria Mitochondria DNA->Mitochondria Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Caspase_3->Apoptosis Execution

Caption: A generalized signaling pathway for apoptosis induced by common ADC payloads.

References

Navigating the Thiol Landscape: A Comparative Guide to Disulfide Bond Cleavage in Proteomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the complete reduction of disulfide bonds is a critical step in unlocking the complexities of the proteome. The choice of reducing agent can significantly impact protein identification, quantification, and the overall success of mass spectrometry-based proteomic analyses. This guide provides an objective comparison of the most common reagents used for disulfide bond cleavage, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The proper cleavage of disulfide bonds (S-S) to free sulfhydryl groups (-SH) is essential for the complete denaturation and subsequent enzymatic digestion of proteins. Incomplete reduction can lead to missed peptide identifications and skewed quantitative data, as proteins may not be fully accessible to proteases like trypsin. This guide evaluates the efficiency, specificity, and potential side effects of three widely used reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME).

Comparative Analysis of Reducing Agents

The selection of a reducing agent is often a balance between efficiency, stability, and compatibility with downstream applications. The following table summarizes the key characteristics of DTT, TCEP, and BME to facilitate an informed decision.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Chemical Nature Thiol-based reducing agentPhosphine-based reducing agentThiol-based reducing agent
Potency Strong reducing agent[1]More powerful and stable reducing agent than DTT[2][3]Less potent than DTT, requiring higher concentrations
Odor Strong, unpleasant odor[2]Odorless[2][4]Strong, unpleasant odor[1]
Optimal pH >7[4]Wide range (1.5 - 8.5)[4][5]~8
Stability Susceptible to air oxidation, especially in solution[2]. Stability can be increased with a metal chelator like EGTA[6].Highly resistant to air oxidation, maintaining its reducing potential for longer periods[2][5]. Unstable in phosphate buffers[4][6].Not stable in solution, often requiring daily supplementation[7].
Side Reactions Can reduce metals, making it incompatible with Immobilized Metal Affinity Chromatography (IMAC)[2][3].Does not reduce metals used in IMAC[2][4]. Can cause protein backbone cleavage at cysteine residues under certain conditions[8][9].Can cause side reactions, though generally less reactive than DTT in some contexts.
Compatibility May interfere with maleimide labeling of cysteine residues[2].Generally recommended for maleimide labeling of cysteine residues[2]. Not compatible with isoelectric focusing due to its charge[4].Can interfere with downstream applications.
Toxicity Less toxic than BME[7].Considered non-toxic[10][11].More toxic and volatile than DTT[1][7].

Experimental Performance Data

A systematic evaluation of reducing agents under standardized conditions is crucial for assessing their true efficiency. A study comparing DTT, TCEP, 2-mercaptoethanol (2-ME, another name for BME), and tris(3-hydroxypropyl)phosphine (THPP) on a yeast whole-cell lysate at a concentration of 5 mM at 56°C for 25 minutes found no obvious differences in the number of identified peptides and proteins among the four reducing agents, suggesting they are similarly effective under these specific conditions[6].

However, the choice of reducing agent can have a more significant impact when considering subsequent alkylation steps. One study found that using dithiothreitol and β-mercaptoethanol resulted in the highest numbers of peptide spectral matches for in-solution and in-gel digested samples, respectively, when acrylamide was used as the alkylating agent[12].

Experimental Protocols

To ensure reproducibility and optimal results, detailed and validated protocols are essential. Below are standard protocols for disulfide bond reduction using DTT and TCEP in a typical bottom-up proteomics workflow.

In-Solution Disulfide Bond Reduction Protocol

This protocol is suitable for protein extracts that will be digested in solution prior to LC-MS/MS analysis.

InSolutionReduction cluster_protocol In-Solution Disulfide Bond Reduction Workflow Protein_Sample Protein Sample in Lysis Buffer Add_Reducing_Agent Add Reducing Agent (e.g., 10 mM DTT or 5 mM TCEP) Protein_Sample->Add_Reducing_Agent Incubate Incubate (e.g., 60°C for 30 min for DTT or RT for 30 min for TCEP) Add_Reducing_Agent->Incubate Alkylation Alkylation (e.g., 20 mM Iodoacetamide) Incubate->Alkylation Incubate_Dark Incubate in Dark (Room Temperature for 30 min) Alkylation->Incubate_Dark Quench Quench Excess Alkylating Agent (e.g., with DTT or Cysteine) Incubate_Dark->Quench Digestion Proceed to Enzymatic Digestion Quench->Digestion

Workflow for in-solution disulfide bond reduction and alkylation.

Materials:

  • Protein extract in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • 1 M Dithiothreitol (DTT) stock solution in water (prepare fresh)

  • 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) stock solution in water

  • 500 mM Iodoacetamide (IAA) stock solution in water (prepare fresh and protect from light)

  • 1 M Tris-HCl, pH 8.0

  • Incubator or heat block

Procedure:

  • To your protein sample, add the chosen reducing agent to the final desired concentration. For DTT, a final concentration of 10 mM is common. For TCEP, a final concentration of 5 mM is often sufficient.

  • For DTT: Incubate the sample at 60°C for 30 minutes[13].

  • For TCEP: Incubate the sample at room temperature for 30 minutes.

  • Cool the sample to room temperature if heated.

  • Add iodoacetamide to a final concentration of 20 mM. It is important to add the alkylating agent in the dark to prevent its degradation[13].

  • Incubate the sample in the dark at room temperature for 30 minutes.

  • Quench the excess iodoacetamide by adding DTT to a final concentration of 10 mM and incubating for 15 minutes.

  • The sample is now ready for enzymatic digestion.

In-Gel Disulfide Bond Reduction Protocol

This protocol is designed for proteins that have been separated by SDS-PAGE and are to be identified by in-gel digestion and mass spectrometry.

InGelReduction cluster_protocol In-Gel Disulfide Bond Reduction Workflow Excised_Band Excised Gel Band Destain Destain Gel Band Excised_Band->Destain Dehydrate Dehydrate with Acetonitrile Destain->Dehydrate Dry Dry in SpeedVac Dehydrate->Dry Reduce Reduce (10 mM DTT in 100 mM NH4HCO3) Incubate at 56°C for 1 hr Dry->Reduce Remove_DTT Remove DTT Solution Reduce->Remove_DTT Alkylate Alkylate (55 mM IAA in 100 mM NH4HCO3) Incubate in Dark at RT for 45 min Remove_DTT->Alkylate Wash Wash with 100 mM NH4HCO3 Alkylate->Wash Dehydrate_Again Dehydrate with Acetonitrile Wash->Dehydrate_Again Dry_Again Dry in SpeedVac Dehydrate_Again->Dry_Again Digest Proceed to In-Gel Digestion Dry_Again->Digest

Workflow for in-gel disulfide bond reduction and alkylation.

Materials:

  • Excised protein band from a Coomassie-stained SDS-PAGE gel

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • 100% Acetonitrile

  • Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate (prepare fresh)

  • Alkylation solution: 55 mM Iodoacetamide (IAA) in 100 mM ammonium bicarbonate (prepare fresh and protect from light)

  • 100 mM Ammonium bicarbonate

  • SpeedVac concentrator

  • Incubator

Procedure:

  • Destain the excised gel band completely by washing with destaining solution until the gel piece is clear.

  • Dehydrate the gel piece by incubating in 100% acetonitrile for 10-15 minutes.

  • Remove the acetonitrile and dry the gel piece completely in a SpeedVac concentrator.

  • Add enough 10 mM DTT solution to cover the gel piece. Incubate at 56°C for 1 hour.

  • Cool the tube to room temperature and remove the DTT solution.

  • Add enough 55 mM IAA solution to cover the gel piece. Incubate in the dark at room temperature for 45 minutes.

  • Remove the IAA solution and wash the gel piece with 100 mM ammonium bicarbonate for 10-15 minutes.

  • Dehydrate the gel piece again with 100% acetonitrile.

  • Dry the gel piece completely in a SpeedVac concentrator.

  • The gel piece is now ready for in-gel digestion with trypsin or another protease.

Signaling Pathway Visualization

The reduction of disulfide bonds is a fundamental biochemical reaction and not typically represented as a signaling pathway. However, the logical workflow of the experimental process can be visualized to clarify the sequence of events and decision points. The diagrams above illustrate these experimental workflows.

Conclusion

The choice between DTT, TCEP, and BME for disulfide bond cleavage in proteomic studies depends on the specific requirements of the experiment. TCEP offers significant advantages in terms of stability, lack of odor, and compatibility with certain downstream applications like IMAC and maleimide labeling[2][3][4]. DTT remains a robust and widely used reducing agent, particularly for standard proteomics workflows where its limitations are not a concern[14]. BME, while effective, is often less favored due to its volatility, odor, and lower potency compared to DTT[1][7].

For sensitive applications requiring high reproducibility and minimal side reactions, TCEP is often the superior choice. However, for routine protein identification from complex mixtures, DTT provides a cost-effective and reliable option. Ultimately, researchers should consider the specific protein sample, the intended downstream analyses, and the laboratory environment when selecting the most appropriate reducing agent. This guide provides the foundational information to make an evidence-based decision, leading to more efficient and reliable proteomic outcomes.

References

A Researcher's Guide to Selecting Alternative Crosslinkers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of protein-protein interactions, the choice of a chemical crosslinker is a critical decision that can profoundly influence experimental outcomes. While reagents like those based on an "Azidoethyl-SS-propionic acid" scaffold—typically featuring an amine-reactive group, a cleavable disulfide bond, and a photoreactive azide group—are valuable, a diverse landscape of alternative crosslinkers offers unique advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tool for their work.

The fundamental purpose of a crosslinker is to create a stable covalent bond between interacting molecules, thereby capturing transient or weak interactions for subsequent analysis.[1] The key differentiators between various crosslinkers lie in their reactive groups, spacer arm length and composition, cleavability, and cell permeability. These features dictate their suitability for applications ranging from structural biology studies using crosslinking-mass spectrometry (XL-MS) to the stabilization of protein complexes for co-immunoprecipitation.[1]

Comparative Overview of Alternative Crosslinkers

The selection of a crosslinker should be guided by the specific experimental goals. The following table provides a high-level comparison of different classes of crosslinkers, highlighting their key features and primary applications.

Crosslinker Class Reactive Groups Cleavability Spacer Arm Length (Å) Key Advantages Primary Applications
Diazirine-based (e.g., SDAD, Sulfo-SDAD) NHS-ester, DiazirineDisulfide (reducible), or non-cleavable3.9 - 13.5Photo-activated, suitable for in vivo crosslinking, better photostability than aryl azides.[2][3]Capturing protein interactions in living cells, identifying binding partners.[4]
Sulfoxide-containing MS-cleavable (e.g., DSSO, SDASO) NHS-ester, Maleimide, etc.MS-induced (CID/HCD)VariableSimplifies XL-MS data analysis by producing characteristic fragment ions.[5]Proteome-wide XL-MS studies, structural biology.
Urea-based MS-cleavable (e.g., DSBU) NHS-esterMS-induced (CID/HCD)~12High efficiency in proteome-wide studies.[5][6]Large-scale protein interaction mapping.[5]
Zero-Length (e.g., EDC) CarbodiimideNon-cleavable0Forms a direct amide bond, no spacer arm introduced.[7]Immobilizing proteins to surfaces, creating immunogens.[7]
Traditional Homobifunctional (e.g., DSS, BS3) NHS-esterNon-cleavable11.4High stability, well-established protocols.[1]Stabilizing protein complexes for Co-IP and affinity purification.[1]
Traditional Heterobifunctional (e.g., Sulfo-SMCC) NHS-ester, MaleimideNon-cleavable8.3Allows for controlled, sequential conjugation.[4]Bioconjugation, creating antibody-drug conjugates.
Genipin N/ANon-cleavableN/ANatural product-derived, less cytotoxic than glutaraldehyde.[8]Tissue engineering, crosslinking of biomaterials containing primary amines.[8]

In-Depth Analysis of Crosslinker Classes

Diazirine-Based Photoreactive Crosslinkers

Diazirine-containing crosslinkers are a powerful tool for capturing protein interactions within their native cellular environment.[2] Unlike traditional crosslinkers that react with specific functional groups, the diazirine moiety, upon activation with long-wave UV light (330-370 nm), forms a highly reactive carbene intermediate that can insert into any amino acid side chain or peptide backbone.[2][9] This non-specific reactivity is advantageous for capturing a broader range of interactions.

Key Features:

  • Controllable Reactivity: The crosslinking reaction is initiated by UV light, providing temporal control over the experiment.[10]

  • Improved Photostability: Diazirines are more stable under normal laboratory lighting conditions compared to older photoreactive groups like aryl azides.[2][11]

  • Versatility: Available with different spacer arm lengths, cleavable (e.g., SDAD with a disulfide bond) and non-cleavable versions, and with or without charged groups (e.g., Sulfo-SDAD) to modulate membrane permeability.[3]

Experimental Data Summary:

Crosslinker Application Number of Cross-links Identified Reference
NHS-SS-Diazirine (SDAD)Intracellular protein complex analysisNot specified, but shown to be effective in capturing intracellular interactions.[4]
PIR linkersIn vivo crosslinking in HeLa cells>3300 unique cross-link sites[5]
MS-Cleavable Crosslinkers

A significant challenge in XL-MS is the complex data analysis required to identify cross-linked peptides. MS-cleavable crosslinkers address this by incorporating a labile bond that fragments under specific mass spectrometry conditions (e.g., collision-induced dissociation - CID).[6] This generates characteristic reporter ions or fragment doublets, simplifying the identification of cross-linked peptides from complex spectra.[5][6]

Key Sub-classes:

  • Sulfoxide-containing (e.g., DSSO, SDASO): The sulfoxide bond is readily cleaved in the gas phase during MS/MS analysis. This allows for an MSⁿ-based workflow where the initial MS² scan identifies the characteristic fragment pairs, and subsequent MS³ scans sequence the individual peptides.

  • Urea-based (e.g., DSBU): These linkers are also cleaved during CID/HCD fragmentation and have been successfully used in large-scale, proteome-wide studies.[5][6] For example, over 7,400 unique cross-link sites were identified in Drosophila melanogaster embryo extracts using DSBU.[5]

Experimental Data Summary:

Crosslinker System Number of Cross-links Identified Reference
DSBUDrosophila melanogaster embryo extracts>7400 unique cross-link sites[5]
DSSOHuman lung adenocarcinoma cell lysates>1000 cross-link sites[5]

Experimental Protocols

General Protocol for In-Vitro Crosslinking with NHS-Ester Diazirine Crosslinkers

This protocol is a general guideline and may require optimization for specific applications.[12]

  • Protein Preparation: Prepare the purified protein(s) in a non-amine-containing buffer at pH 7-9 (e.g., PBS, HEPES, or borate buffer).

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine crosslinker in an organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).

  • NHS-Ester Reaction (Dark): Add the crosslinker to the protein sample to achieve a final concentration of 0.5-2 mM. A 10- to 50-fold molar excess of the crosslinker over the protein is typically used.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice to allow the NHS ester to react with primary amines.

  • Quenching: Stop the NHS-ester reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 5-15 minutes.

  • Removal of Excess Crosslinker: Remove non-reacted and hydrolyzed crosslinker by dialysis or using a desalting column.

  • Photo-activation (UV Irradiation): Irradiate the sample with long-wave UV light (330-370 nm). The optimal irradiation time and distance from the lamp should be determined empirically but is typically less than 15 minutes.

  • Analysis: The cross-linked products can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry. If a cleavable linker like SDAD was used, the disulfide bond can be cleaved with a reducing agent such as DTT (10-50 mM) or 2-mercaptoethanol.[12]

General Workflow for XL-MS using MS-Cleavable Crosslinkers

The following workflow is typical for studies employing MS-cleavable crosslinkers like DSSO or DSBU.

  • Crosslinking Reaction: Proteins in their native state (either purified complexes or in cell lysates/whole cells) are incubated with the MS-cleavable crosslinker.

  • Protein Digestion: The cross-linked protein mixture is denatured, reduced, alkylated, and then digested into peptides using a protease like trypsin.

  • (Optional) Enrichment: For complex samples, cross-linked peptides can be enriched using techniques like size exclusion or strong cation exchange chromatography. Some crosslinkers are designed with an enrichment handle (e.g., a biotin tag) for affinity purification.[13][14]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

    • MS1 Scan: Acquires the mass-to-charge ratio of the intact peptides.

    • MS2 Scan (CID/HCD): The cross-linker is cleaved, generating characteristic fragment ions that signal the presence of a cross-linked peptide.

    • MS3 Scan: The specific fragment ions from the MS2 scan are isolated and further fragmented to determine the amino acid sequence of the individual peptides.

  • Data Analysis: Specialized software is used to identify the cross-linked peptides based on the characteristic fragmentation pattern and the sequences obtained from the MS3 spectra.

Visualizing Workflows and Concepts

To further clarify the processes and decision-making involved in crosslinking experiments, the following diagrams are provided.

Crosslinking_Workflow cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_Sample Protein Sample (Purified, Lysate, or Cells) Crosslinker Select Crosslinker Reaction Incubate Sample with Crosslinker Crosslinker->Reaction Quench Quench Reaction Reaction->Quench SDS_PAGE SDS-PAGE / Western Blot Quench->SDS_PAGE Digestion Proteolytic Digestion Quench->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Cleavage_Mechanisms cluster_chemical Chemical Cleavage cluster_ms Mass Spectrometry Cleavage Crosslinked_Peptide Cross-linked Peptide Disulfide Disulfide Bond (e.g., SDAD) Crosslinked_Peptide->Disulfide Sulfoxide Sulfoxide Bond (e.g., DSSO) Crosslinked_Peptide->Sulfoxide Reducing_Agent Reducing Agent (DTT, TCEP) Disulfide->Reducing_Agent Cleaved_Peptides_Chem Cleaved Peptides Reducing_Agent->Cleaved_Peptides_Chem CID_HCD Collision-Induced Dissociation (CID/HCD) Sulfoxide->CID_HCD Characteristic_Fragments Characteristic Fragments CID_HCD->Characteristic_Fragments Crosslinker_Selection_Tree Start What is the primary goal? Goal_Structure Structural Analysis (XL-MS) Start->Goal_Structure Goal_Interaction Capture Interaction (in vivo) Start->Goal_Interaction Goal_Stabilize Stabilize Complex (Co-IP) Start->Goal_Stabilize Cleavable_Choice Is MS data simplification critical? Goal_Structure->Cleavable_Choice InVivo_Choice Need to crosslink in living cells? Goal_Interaction->InVivo_Choice Stability_Choice Is a stable, permanent link needed? Goal_Stabilize->Stability_Choice MS_Cleavable Use MS-Cleavable (DDS, DSBU) Cleavable_Choice->MS_Cleavable Yes Enrichable Use Enrichable/Cleavable (Azide-A-DSBSO) Cleavable_Choice->Enrichable No Photo_Reactive Use Photoreactive (Diazirine-based) InVivo_Choice->Photo_Reactive Yes Membrane_Permeable Use Membrane-Permeable (e.g., DSS) InVivo_Choice->Membrane_Permeable No Non_Cleavable Use Non-Cleavable (DSS, BS3) Stability_Choice->Non_Cleavable Yes Zero_Length Use Zero-Length (EDC) Stability_Choice->Zero_Length No

References

Performance review of different heterobifunctional crosslinkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of leading amine-to-sulfhydryl crosslinkers, providing researchers with the data and protocols needed to optimize their bioconjugation strategies.

In the realm of bioconjugation, the selection of an appropriate crosslinking agent is paramount to the success of creating stable and functional biomolecular conjugates. This is particularly critical in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and immobilized protein systems. Heterobifunctional crosslinkers, which possess two different reactive groups, offer a controlled, two-step approach to conjugation, minimizing the formation of unwanted homodimers.[1][2][3] This guide provides a comprehensive performance review of three widely used amine-to-sulfhydryl heterobifunctional crosslinkers: SMCC, SPDP, and a PEGylated maleimide-NHS ester. The comparison is based on key performance indicators, including conjugation efficiency, linker stability, and the impact on protein function, supported by experimental data and detailed protocols.

Performance at a Glance: A Comparative Analysis

The choice of a crosslinker can significantly influence the characteristics of the final bioconjugate, including its stability, solubility, and biological activity.[] The following table summarizes the key performance metrics for SMCC, SPDP, and a representative NHS-PEG-Maleimide crosslinker to facilitate an informed selection process.

Performance Metric SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) NHS-PEG-Maleimide
Target Residues Amine (Lysine) and Sulfhydryl (Cysteine)Amine (Lysine) and Sulfhydryl (Cysteine)Amine (Lysine) and Sulfhydryl (Cysteine)
Bond Formed Stable Thioether BondCleavable Disulfide BondStable Thioether Bond
Conjugation Efficiency HighHighHigh
Linker Stability (in vivo) High, due to the stable thioether bond.[5]Moderate, susceptible to cleavage by reducing agents like glutathione.[6]High, with the added benefit of improved hydrophilicity and reduced aggregation.[5]
Impact on Protein Function Minimal, though the hydrophobic nature of the linker can sometimes lead to aggregation.[7]Minimal, but the potential for premature cleavage can affect efficacy.Generally low impact, with the PEG spacer often helping to maintain protein solubility and conformation.[5][8]
Key Features Widely used, provides a stable linkage.[9]Introduces a cleavable disulfide bond, useful for drug delivery applications where release of the payload is desired.The PEG spacer enhances water solubility, reduces aggregation, and can increase the in vivo half-life of the conjugate.[5][8]

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying reaction chemistry is crucial for optimizing conjugation protocols. Both NHS esters and maleimides are highly specific in their reactivity, allowing for a controlled two-step conjugation process.[10][11]

First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, predominantly found on lysine residues and the N-terminus of proteins, to form a stable amide bond.[10][11][12] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[10][13] Following the amine modification, the maleimide or pyridyldithio group is then available to react with a sulfhydryl group, typically from a cysteine residue, to complete the crosslinking. The maleimide group forms a stable thioether bond, while the pyridyldithio group forms a disulfide bond that can be cleaved by reducing agents.[10][11]

Experimental Workflows: Visualizing the Process

To provide a clearer understanding of the bioconjugation process, the following diagrams illustrate the typical experimental workflows for a two-step conjugation using amine-to-sulfhydryl heterobifunctional crosslinkers.

experimental_workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Sulfhydryl Reaction cluster_purification Purification ProteinA Protein A (with Lysine residues) ActivatedProteinA Activated Protein A ProteinA->ActivatedProteinA + Crosslinker (pH 7.2-8.5) Crosslinker Heterobifunctional Crosslinker (e.g., SMCC, SPDP, NHS-PEG-Mal) Conjugate Protein A - Protein B Conjugate ActivatedProteinA->Conjugate + Protein B (pH 6.5-7.5) ProteinB Protein B (with Cysteine residue) Purification Removal of excess crosslinker and unconjugated proteins Conjugate->Purification

Figure 1. A generalized two-step experimental workflow for bioconjugation using a heterobifunctional crosslinker.

Detailed Experimental Protocols

The following protocols provide a general framework for performing a two-step bioconjugation. It is important to note that optimal conditions, such as the molar ratio of crosslinker to protein and reaction times, may need to be determined empirically for each specific application.

Protocol 1: Two-Step Conjugation Using SMCC or NHS-PEG-Maleimide

This protocol is designed for creating a stable, non-cleavable conjugate.

Materials:

  • Protein A (to be modified with the crosslinker, in an amine-free buffer like PBS, pH 7.2-8.0)

  • Protein B (containing a free sulfhydryl group, in a thiol-reactive buffer like PBS, pH 6.5-7.5)

  • SMCC or NHS-PEG-Maleimide crosslinker

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

  • (Optional) Reducing agent such as DTT or TCEP to reduce any disulfide bonds in Protein B

Procedure:

Step 1: Activation of Protein A with the Crosslinker

  • Immediately before use, dissolve the SMCC or NHS-PEG-Maleimide crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[14]

  • Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution.[14][15]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]

  • Remove the excess, unreacted crosslinker using a desalting column or by dialysis against the thiol-reactive conjugation buffer (e.g., PBS, pH 6.5-7.5).[15]

Step 2: Conjugation to Sulfhydryl-Containing Protein B

  • If Protein B contains disulfide bonds, it may be necessary to reduce them first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Add the activated Protein A to the sulfhydryl-containing Protein B in a molar ratio of 1:1 to 1:5 (Activated Protein A: Protein B).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • The final conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate purification methods.

Protocol 2: Two-Step Conjugation Using SPDP

This protocol is for creating a conjugate with a cleavable disulfide bond.

Materials:

  • Protein A (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Protein B (containing a free sulfhydryl group, in a thiol-reactive buffer like PBS, pH 6.5-7.5)

  • SPDP crosslinker

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

  • Reducing agent (e.g., DTT) for cleaving the disulfide bond (optional, for analysis)

Procedure:

Step 1: Activation of Protein A with SPDP

  • Dissolve the SPDP crosslinker in anhydrous DMSO or DMF to prepare a stock solution.

  • Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess SPDP using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).

Step 2: Conjugation to Sulfhydryl-Containing Protein B

  • Add the SPDP-activated Protein A to the sulfhydryl-containing Protein B.

  • Incubate the reaction for 1-2 hours at room temperature.

  • The formation of the disulfide bond can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purify the final conjugate as described in Protocol 1.

Impact on Protein Structure and Function

A critical consideration in any bioconjugation strategy is the potential impact of the crosslinker on the structure and function of the biomolecules. While chemical crosslinking is a powerful tool, it's not without its potential drawbacks.[16][17][18] Studies have shown that even at high concentrations, homobifunctional NHS-ester crosslinkers typically only cause local structural disturbances, with the overall protein fold remaining relatively intact.[17] However, the introduction of a crosslinker can, in some cases, alter the biological activity of a protein or lead to aggregation.[7] The choice of linker, particularly the inclusion of hydrophilic spacers like PEG, can mitigate some of these issues by improving solubility and reducing steric hindrance.[5][8] It is therefore essential to perform functional assays on the final conjugate to ensure that its biological activity is preserved.

Conclusion: Selecting the Optimal Crosslinker

The selection of a heterobifunctional crosslinker should be guided by the specific requirements of the application. For applications requiring a highly stable linkage, SMCC and NHS-PEG-Maleimide are excellent choices, with the latter offering the added benefits of increased hydrophilicity.[5] When controlled release of a conjugated molecule is necessary, such as in the case of some antibody-drug conjugates, the cleavable disulfide bond introduced by SPDP is advantageous.[6] By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate crosslinker to achieve their desired bioconjugation outcomes. The development of next-generation maleimides and other advanced linker technologies continues to expand the toolkit available to scientists, enabling the creation of increasingly sophisticated and effective bioconjugates.[5]

References

Safety Operating Guide

Proper Disposal of Azidoethyl-SS-propionic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Azidoethyl-SS-propionic acid is paramount for laboratory safety and environmental protection. This guide provides a detailed, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and adhering to regulatory standards. The primary disposal route for this compound is through an approved waste disposal plant.[1]

Understanding the Hazards

This compound presents specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Waste Collection and Storage

Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled container for collecting all waste containing this compound. This includes unused product, contaminated solutions, and any materials used for cleaning up spills.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be clearly marked as a chemical waste accumulation site.

Labeling the Waste Container

Accurate and detailed labeling of the waste container is a legal requirement and essential for safe handling by waste disposal personnel. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Harmful," "Toxic to Aquatic Life")

  • The accumulation start date

  • The name and contact information of the responsible researcher or laboratory

Arranging for Disposal

The final and most critical step is the disposal of the collected waste through a licensed and approved chemical waste disposal company.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures and contracts with certified waste disposal vendors. They will provide guidance on the specific requirements for your location.

  • Follow Institutional Protocols: Adhere strictly to your institution's protocols for waste pickup and documentation.

Summary of Disposal Procedures

Step Procedure Key Considerations
1. Hazard Identification Review the Safety Data Sheet (SDS).Harmful if swallowed, very toxic to aquatic life.[1]
2. Wear PPE Use safety goggles, chemical-resistant gloves, and a lab coat.Protect against accidental exposure.
3. Waste Collection Use a dedicated, sealed, and labeled waste container.Prevent leaks and cross-contamination.
4. Labeling Clearly label the container with the chemical name and hazards.Ensure safe handling and regulatory compliance.
5. Professional Disposal Arrange for pickup by an approved chemical waste disposal service.Do not dispose of down the drain or in regular trash.[1]

Disposal Workflow Diagram

A Start: Azidoethyl-SS-propionic Acid Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Secure, Ventilated Area C->D E Contact Institutional EHS for Waste Pickup D->E F Waste Collected by Approved Disposal Vendor E->F G End: Proper Disposal Complete F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azidoethyl-SS-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Azidoethyl-SS-propionic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

This compound, a valuable tool in bioconjugation and drug delivery research, contains an azide functional group. Organic azides are energetic compounds that require specific handling procedures to mitigate risks of decomposition and exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with a nitrile inner glove and a chemical-resistant outer glove (e.g., Silver Shield®).Provides a robust barrier against skin contact and protects in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential aerosols, which can cause serious eye damage.
Body Protection A flame-resistant lab coat worn over personal clothing. A chemical-resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of the solid compound and solutions should be conducted within a certified chemical fume hood.Minimizes the risk of inhaling potentially harmful aerosols or vapors.
Foot Protection Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is critical for safety. The following step-by-step plan must be followed.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dark, and dry place, away from heat, light, and incompatible materials such as acids and metals.[1] The recommended storage temperature is -20°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Handling and Experimental Use
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Blast Shield: For all reactions involving the azide, a blast shield should be placed between the user and the experimental setup.[2]

  • Inert Atmosphere: While not always necessary for small-scale "click" reactions, handling under an inert atmosphere is a good practice to prevent exposure to moisture and air.[3]

  • Utensils: Use only non-metallic (e.g., plastic or ceramic) spatulas and utensils to handle the solid compound to avoid the formation of shock-sensitive metal azides.[2][4]

  • Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form explosive compounds.[5][6]

  • Scale: Always work on the smallest possible scale.

  • Quenching: After the reaction is complete, any excess azide must be safely quenched before workup or disposal. A common method is the slow addition of a reducing agent like triphenylphosphine.[7]

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent the formation of explosive compounds in the waste stream.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, solvents, and glassware rinsates, must be collected in a dedicated and clearly labeled hazardous waste container.[1][6]

  • Avoid Acidic Waste: Azide-containing waste must never be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Deactivation of Aqueous Waste: Dilute aqueous solutions containing residual azide should be deactivated before disposal. This can be achieved by reacting with an excess of sodium nitrite under acidic conditions in a fume hood.[2][8]

  • Container Labeling: The waste container must be clearly labeled as "Azide Waste" and list all chemical constituents.

  • Institutional Procedures: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Never pour azide-containing solutions down the drain.[2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azidoethyl-SS-propionic acid
Reactant of Route 2
Reactant of Route 2
Azidoethyl-SS-propionic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.